Technical Documentation Center

3-Ethyl-5,8-dimethylquinoline-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-5,8-dimethylquinoline-2-thiol

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7)

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, 3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7) represents a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, 3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7) represents a highly specialized, sterically hindered heterocyclic compound. The presence of ethyl and methyl substituents at the 3-, 5-, and 8-positions significantly modulates its electron density and steric profile, making it a valuable intermediate for synthesizing complex metallodrugs, fluorescent sensors, and biologically active heterocycles.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural tautomerism, synthetic methodologies, and downstream applications, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of 3-Ethyl-5,8-dimethylquinoline-2-thiol is critical for predicting its behavior in various solvent systems and biological assays [1].

PropertyValue
Chemical Name 3-Ethyl-5,8-dimethylquinoline-2-thiol
Synonyms 2(1H)-Quinolinethione, 3-ethyl-5,8-dimethyl-
CAS Number 604754-90-7
Molecular Formula C₁₃H₁₅NS
Molecular Weight 217.33 g/mol
Core Scaffold Quinoline
Hydrogen Bond Donors 1 (in Thione/Thiol form)
Hydrogen Bond Acceptors 1 (Nitrogen/Sulfur)

Structural Biology & Mechanistic Insights: The Tautomeric Equilibrium

A defining characteristic of quinoline-2-thiol derivatives is their ability to exist in a dynamic thiol-thione tautomeric equilibrium . This duality dictates the molecule's reactivity, acting either as a sulfur-centered nucleophile (thiol) or a nitrogen-centered hydrogen bond donor (thione)[2].

  • Thermodynamic Stability: Quantum mechanical calculations and spectroscopic evidence demonstrate that in polar solvents (e.g., DMSO, water), the thione tautomer is thermodynamically favored. This is driven by the large dipole moment of the C=S bond and the stabilization provided by intermolecular hydrogen bonding (N-H···S) [3].

  • Aromaticity: The thiol form retains full aromaticity within the quinoline bicyclic system. Conversely, the thione form disrupts the continuous

    
    -conjugation of the pyridine ring, yet it is stabilized by strong thioamide resonance.
    

Tautomerism Thiol Thiol Tautomer (Aromatic, S-H) Thione Thione Tautomer (Non-aromatic, C=S, N-H) Thiol->Thione Solvent Polarity & pH Dependent

Caption: Thiol-thione tautomeric equilibrium of 3-Ethyl-5,8-dimethylquinoline-2-thiol.

Synthetic Methodologies

The most robust and chemoselective method for synthesizing 3-Ethyl-5,8-dimethylquinoline-2-thiol is the direct thionation of its corresponding quinolin-2(1H)-one precursor using Lawesson's Reagent (LR) or Phosphorus pentasulfide (P₄S₁₀) [4].

Mechanistic Causality

Lawesson's reagent is preferred over P₄S₁₀ due to its superior solubility in organic solvents and higher chemoselectivity. At elevated temperatures, LR dissociates into highly reactive dithiophosphine ylides. These ylides undergo a concerted [2+2] cycloaddition with the carbonyl oxygen of the quinolinone, forming a four-membered oxathiaphosphetane intermediate. The subsequent cycloreversion is thermodynamically driven by the formation of a highly stable P=O bond, yielding the desired thiocarbonyl (thione)[4].

Synthesis A 3-Ethyl-5,8-dimethyl- quinolin-2(1H)-one B Lawesson's Reagent (Toluene, Reflux) A->B Thionation C 3-Ethyl-5,8-dimethyl- quinoline-2-thiol B->C Yield: >80%

Caption: Synthetic route via thionation using Lawesson's Reagent.

Self-Validating Experimental Protocol

Step 1: Preparation & Inert Atmosphere Dissolve 1.0 equivalent of 3-ethyl-5,8-dimethylquinolin-2(1H)-one in anhydrous toluene. Causality: Toluene allows for the high reflux temperature (~110°C) required to activate Lawesson's reagent, while anhydrous conditions prevent the hydrolysis of the moisture-sensitive reagent.

Step 2: Reagent Addition Add 0.6 equivalents of Lawesson's Reagent. Causality: A stoichiometric ratio of 0.6 is used because each molecule of LR can theoretically thionate two carbonyl groups. Purge the reaction vessel with N₂ to prevent oxidative dimerization of the resulting thiol into disulfides.

Step 3: Reflux & Monitoring Heat the mixture to reflux for 2–4 hours. Monitor via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the highly polar C=O spot disappears, replaced by a faster-moving, less polar C=S spot (due to the lower electronegativity of sulfur compared to oxygen).

Step 4: Workup & Spectroscopic Validation Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography. Validation Metrics: Confirm the structure via ¹³C NMR. The successful conversion is marked by the disappearance of the carbonyl carbon peak (~160 ppm) and the emergence of the thiocarbonyl carbon peak further downfield (~180–200 ppm).

Applications in Drug Development & Materials Science

The unique steric bulk provided by the 3-ethyl and 5,8-dimethyl groups makes this compound an exceptional candidate for specialized applications:

  • Transition Metal Complexation (Metallodrugs): The adjacent nitrogen and sulfur atoms create a highly effective bidentate (N,S) chelation pocket. When complexed with transition metals like Ruthenium (Ru), Platinum (Pt), or Copper (Cu), these ligands form stable metallodrugs that are currently being investigated for targeted cytotoxicity against cancer cell lines [2].

  • Fluorescent Sensors: Alkylated quinoline-2-thiol derivatives exhibit unique photophysical properties. While the thione form is generally non-fluorescent, coordination with specific metal ions or changes in environmental pH shifts the equilibrium toward the thiol form, triggering a measurable fluorescent response. This makes them excellent candidates for developing intracellular sensors [3].

Workflow S1 Ligand Preparation (CAS: 604754-90-7) S2 Transition Metal Complexation (e.g., Ru, Pt, Cu) S1->S2 S3 Spectroscopic Validation (NMR, IR, XRD) S2->S3 S4 Biological / Sensor Assay (Antimicrobial / Fluorescence) S3->S4

Caption: Workflow for developing metallodrugs and sensors using the quinoline-2-thiol ligand.

References

  • ResearchGate / J. Mol. Liq. (2022). Tautomerism and antioxidant power of sulfur-benzo[h]quinoline: DFT and molecular docking studies. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson's Reagent. ACS Publications. DOI: 10.1021/acs.joc.0c02319. Retrieved from[Link]

Exploratory

"physical properties of 3-Ethyl-5,8-dimethylquinoline-2-thiol"

Title: Structural Dynamics and Physical Characterization of 3-Ethyl-5,8-dimethylquinoline-2-thiol: A Technical Guide for Advanced Applications Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics and Physical Characterization of 3-Ethyl-5,8-dimethylquinoline-2-thiol: A Technical Guide for Advanced Applications

Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science due to its highly tunable physicochemical properties[1]. Among its derivatives, alkylated quinoline-2-thiols, such as 3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7), present a unique intersection of structural tautomerism, photophysics, and coordination chemistry[1][2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the physical properties of this specific compound and provide self-validating experimental workflows for its synthesis, structural elucidation, and application as a fluorescent sensor and metal ligand.

Chemical Identity and Core Physical Properties

The physical behavior of 3-Ethyl-5,8-dimethylquinoline-2-thiol is fundamentally dictated by its alkyl substitution pattern. The ethyl group at position 3 and methyl groups at positions 5 and 8 significantly increase the lipophilicity of the molecule compared to the unsubstituted parent compound. This hydrophobic bulk enhances its solubility in organic solvents (e.g., dichloromethane, acetonitrile) while restricting aqueous solubility, a critical parameter when formulating the compound for biological assays or membrane-permeable sensors[3].

Table 1: Physicochemical Profile of 3-Ethyl-5,8-dimethylquinoline-2-thiol

PropertyValue / CharacteristicCausal Significance in Development
CAS Number 604754-90-7Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C13H15NSDefines the exact isotopic mass required for High-Resolution Mass Spectrometry (HRMS) validation[2].
Molecular Weight 217.33 g/mol Essential for precise stoichiometric calculations during ligand-metal coordination[2].
Tautomeric State Predominantly ThioneThe C=S double bond character drives intermolecular hydrogen bonding, elevating the melting point and altering the UV-Vis absorption profile[1][4].
Photophysics PET-Quenched (Native)The electron-rich sulfur atom quenches native fluorescence via Photoinduced Electron Transfer (PET), enabling "turn-on" sensing applications[4].

Structural Dynamics: The Thiol-Thione Tautomerism

A defining physical property of 2-mercaptoquinolines is their existence in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1][3]. Quantum mechanical calculations and spectroscopic evidence consistently demonstrate that the thione tautomer (quinoline-2(1H)-thione) is the major species in both the solid state and in polar solutions[4].

The Causality of Tautomerism: Why does the thione form dominate? The shift is driven by resonance stabilization. The thione form allows for the delocalization of the nitrogen lone pair into the aromatic system, creating a highly stable, polarized N-H bond[1]. This polarization facilitates strong intermolecular hydrogen bonding, which directly impacts physical properties such as melting point, crystallization behavior, and chromatographic retention times. Furthermore, the tautomeric state dictates the molecule's utility: the thione form typically exhibits strong UV absorption bands (e.g., ~358 nm and ~269 nm), whereas the minor thiol form absorbs at lower wavelengths[4].

Tautomerism Thiol Thiol Tautomer (-SH) Minor Form Thione Thione Tautomer (=S) Major Form Thiol->Thione Solvent Polarity / pH Metal Metal Coordination (S-donor Ligand) Thiol->Metal Deprotonation Fluoro Fluorescence Sensor (PET Quenching) Thione->Fluoro Excitation

Fig 1: Tautomeric equilibrium and its causal relationship to physical and photophysical properties.

Photophysical Properties and Ligand Capabilities

The physical properties of 3-Ethyl-5,8-dimethylquinoline-2-thiol make it an exceptional candidate for advanced sensing and coordination chemistry.

Fluorescence and PET Quenching: In its native state, the compound exhibits negligible fluorescence. This is not a defect, but a predictable physical phenomenon known as Photoinduced Electron Transfer (PET). The lone pairs on the exocyclic sulfur atom transfer electrons to the excited state of the quinoline fluorophore, quenching emission[4]. However, when the sulfur atom is engaged—either by coordinating to a heavy metal or through oxidation by reactive species like Nitroxyl (HNO)—the PET mechanism is blocked. This results in a massive fluorescence "turn-on" effect, making this scaffold highly valuable for cardiovascular diagnostics and environmental metal sensing[4].

Coordination Chemistry: The steric bulk of the 5,8-dimethyl and 3-ethyl groups influences the bite angle when the molecule acts as a ligand. The sulfur atom can act as a bidentate bridge connecting transition metals (such as Osmium or Ruthenium), stabilizing complex metal cluster frameworks[5]. The physical stability of these metal-ligand complexes is heavily reliant on the electron-donating nature of the alkyl substituents, which increase the electron density on the sulfur donor atom.

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of 3-Ethyl-5,8-dimethylquinoline-2-thiol must follow a self-validating workflow. Each step must confirm the success of the previous one before proceeding.

Protocol A: Regioselective Synthesis via N-Oxide Activation

Causality: Traditional halogenation/thiolation routes often require harsh conditions that can lead to side reactions with the alkyl groups. Utilizing a quinoline N-oxide precursor allows for mild, metal-free, and highly regioselective thiolation at the C2 position[6].

  • Activation: Dissolve 1.0 mmol of 3-ethyl-5,8-dimethylquinoline N-oxide in 5 mL of anhydrous acetonitrile (MeCN). Add 2.0 mmol of thiourea. Cool the system to 0 °C to control the exothermic activation step[6].

  • Electrophilic Addition: Slowly add 2.0 mmol of triflic anhydride. Causality: Triflic anhydride polarizes the N-O bond, making the C2 position highly electrophilic and susceptible to attack by the sulfur atom of thiourea[6].

  • Self-Validation (Reaction Monitoring): Stir at room temperature. Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar N-oxide spot and the appearance of a less polar, UV-active spot confirms intermediate formation.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ to neutralize triflic acid byproducts. Extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Structural Confirmation: Purify via silica gel chromatography. Before proceeding to physical testing, validate the structure using 1H-NMR. The absence of a C2-proton and the presence of a broad N-H/S-H exchangeable peak confirms successful thiolation[3].

Protocol B: Photophysical Profiling and Tautomer Determination

Causality: To utilize the compound as a sensor, one must empirically determine its excitation maxima and baseline PET quenching efficiency in specific solvent environments[4].

  • Solvent Preparation: Prepare a 10⁻⁵ M solution of the purified compound in both a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., acetonitrile). Causality: Solvent polarity shifts the tautomeric equilibrium, altering the baseline absorption[4].

  • UV-Vis Absorption: Scan from 200 nm to 500 nm. Identify the strong thione absorption band (typically around 340-360 nm)[4].

  • Fluorescence Baseline (Self-Validation): Excite the sample at the identified absorption maximum (e.g., 340 nm). A lack of significant emission validates that the PET quenching mechanism is intact and the compound is pure[4].

  • Turn-On Validation: Add 10 equivalents of an aqueous metal solution (e.g., Ag⁺ or Zn²⁺) to the acetonitrile sample. Re-scan the fluorescence. A sharp emission peak confirms the successful inhibition of PET via metal coordination[4].

Workflow A Synthesis (N-Oxide Activation) B Purification (Chromatography) A->B Quench & Extract C Structural ID (NMR / HRMS) B->C Isolate D Photophysics (UV-Vis / Fluorometry) C->D Validate

Fig 2: Self-validating experimental workflow for the synthesis and characterization of the compound.

Conclusion

The physical properties of 3-Ethyl-5,8-dimethylquinoline-2-thiol are not merely static data points; they are dynamic characteristics driven by tautomerism, steric bulk, and electron transfer mechanisms. By understanding the causality behind its thione-dominant state and PET-quenched fluorescence, researchers can effectively harness this scaffold for the development of highly sensitive fluorescent probes, robust metal-organic frameworks, and novel therapeutic agents.

References

Sources

Foundational

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Ethyl-5,8-dimethylquinoline-2-thiol using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Quinolines and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Ethyl-5,8-dimethylquinoline-2-thiol using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Quinolines and their thio-derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development, necessitating robust analytical methods for their characterization.[1][2] This document moves beyond a simple procedural outline, offering a detailed analysis of the molecular structure, predictive assessment of the ¹³C NMR spectrum, and the strategic application of advanced NMR techniques like DEPT and 2D correlation spectroscopy for unambiguous signal assignment. The content is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of NMR analysis for complex heterocyclic systems.

Molecular Structure and Inherent Tautomerism

The structural analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol begins with an understanding of its constituent parts and, critically, its potential for tautomerism. The molecule consists of a quinoline core substituted with two methyl groups (at C5 and C8), an ethyl group (at C3), and a sulfur-containing group at the C2 position.

A key feature of 2-thiol substituted quinolines is the existence of a thiol-thione tautomeric equilibrium.[3] The molecule can exist as either the aromatic thiol form (possessing a C-SH group) or the non-aromatic quinoline-2(1H)-thione form (containing a C=S thiocarbonyl group). The dominant tautomer in solution is highly dependent on the solvent and temperature, and its identification is a primary goal of NMR analysis. The ¹³C chemical shift of the C2 carbon is exceptionally sensitive to this equilibrium, making it a powerful diagnostic marker.

Caption: Thiol-thione tautomerism in the target molecule.

For the purpose of spectral prediction and assignment, the carbon atoms are numbered systematically as shown below.

G mol

Caption: Numbering scheme for 3-Ethyl-5,8-dimethylquinoline-2-thiol.

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a cornerstone technique for determining the carbon framework of organic molecules.[4] Each chemically non-equivalent carbon atom in a molecule produces a unique signal in the spectrum.[5] The key principles guiding this analysis are:

  • Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) is dictated by the electronic environment of the carbon nucleus.[6] Electronegative atoms, double bonds, and aromatic systems typically shift signals downfield (to higher ppm values).[7] The ¹³C chemical shift range is broad (0-220 ppm), which minimizes signal overlap, even in complex molecules.[6]

  • Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses carbon-proton coupling, resulting in a spectrum where each carbon signal appears as a sharp singlet, simplifying analysis.[7]

  • Signal Intensity: Unlike ¹H NMR, the integration of signal areas in a standard ¹³C spectrum is not proportional to the number of carbons.[5] Carbons with no attached protons (quaternary carbons) often exhibit weaker signals due to less efficient relaxation and the absence of Nuclear Overhauser Effect (NOE) enhancement.[8]

Predicted ¹³C NMR Spectrum and Signal Assignment

The title compound has 13 carbon atoms. Assuming no accidental magnetic equivalence, a total of 13 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are summarized in the table below, based on established data for quinoline derivatives and substituent effects.[9][10]

Carbon Atom(s)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale & Notes
C2C-S or C=SThiol: 145-155Thione: >180The most diagnostic signal. Its position will definitively indicate the dominant tautomer in the chosen solvent.[3]
C3Quaternary (C-C)125-135Attached to an ethyl group and part of the pyridine ring.
C4Methine (CH)135-145Aromatic CH in the pyridine ring, deshielded by the nitrogen atom.
C4aQuaternary (C-C)127-130Bridgehead carbon, part of the aromatic system.
C5Quaternary (C-C)130-135Aromatic carbon bearing a methyl group.
C6Methine (CH)125-130Aromatic CH in the benzene ring.
C7Methine (CH)128-133Aromatic CH in the benzene ring.
C8Quaternary (C-C)135-140Aromatic carbon bearing a methyl group and deshielded by proximity to the nitrogen atom.
C8aQuaternary (C-C)147-152Bridgehead carbon adjacent to the nitrogen atom, expected to be downfield.[9]
C5-CH₃Methyl (CH₃)18-25Typical range for an aromatic methyl group.
C8-CH₃Methyl (CH₃)15-22Typical range for an aromatic methyl group.
Ethyl-CH₂Methylene (CH₂)22-30Aliphatic CH₂ group.
Ethyl-CH₃Methyl (CH₃)12-18Aliphatic CH₃ group, expected to be the most upfield signal.

Structural Confirmation with Advanced NMR Techniques

While the 1D ¹³C spectrum provides the number of unique carbons and their chemical environments, definitive assignment requires advanced techniques that reveal proton-carbon connectivities.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[11][12]

  • DEPT-90: This spectrum will exclusively show signals for methine (CH) carbons. For the target molecule, this would confirm the signals for C4, C6, and C7.[13][14]

  • DEPT-135: This spectrum displays CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks.[13][15] This allows for the unambiguous identification of the ethyl group's CH₂ and CH₃, as well as the two ring methyls. Quaternary carbons do not appear in DEPT spectra.[14]

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are essential for mapping the complete molecular structure by correlating nuclei through bonds.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[18] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, confirming the assignments for all protonated carbons (C4, C6, C7, the two ring methyls, and the ethyl group).[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[20] HMBC is critical for assigning the non-protonated quaternary carbons. For example:

    • The quaternary carbon C5 should show a correlation to the protons of the C5-CH₃ group.

    • The quaternary carbon C3 should show correlations to the protons of the ethyl-CH₂ group and to H4 .

    • The critical C2 carbon should show correlations to H4 and the ethyl-CH₂ protons, confirming its position.

Experimental Protocol for ¹³C NMR Analysis

A self-validating and reproducible protocol is paramount for obtaining high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~50 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) p1->p2 p3 Transfer to 5mm NMR tube p2->p3 p4 Cap and ensure homogeneity p3->p4 a1 Insert sample into spectrometer p4->a1 a2 Lock on solvent deuterium signal a1->a2 a3 Shim magnetic field for homogeneity a2->a3 a4 Acquire ¹³C{¹H} spectrum (proton decoupled) a3->a4 a5 Acquire DEPT-90 & DEPT-135 spectra a4->a5 d1 Apply Fourier Transform a5->d1 d2 Phase and baseline correction d1->d2 d3 Reference spectrum to TMS (0 ppm) or solvent signal d2->d3

Caption: Standardized workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of 3-Ethyl-5,8-dimethylquinoline-2-thiol.[21] A higher concentration is generally better for the less sensitive ¹³C nucleus.[22]

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[23] The choice of solvent is critical as it can influence the thiol-thione equilibrium.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[21][22]

    • Cap the NMR tube securely and invert several times to ensure the solution is homogeneous.[9]

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.[9]

    • Optimize the magnetic field homogeneity by shimming. This process sharpens the NMR signals, leading to better resolution.[9]

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. Key parameters to consider include:

      • Spectral Width: Set to cover the full range of expected chemical shifts (e.g., 0-220 ppm).

      • Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[9]

      • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical to allow for nuclear relaxation.

    • Following the 1D spectrum, acquire DEPT-90 and DEPT-135 spectra to aid in signal assignment.

    • If necessary, acquire 2D HSQC and HMBC spectra for complete structural confirmation.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate signal representation.

    • Calibrate the chemical shift scale by referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

Conclusion

The comprehensive ¹³C NMR analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol is a multi-faceted process that yields an unambiguous structural characterization. A standard proton-decoupled ¹³C experiment reveals the number of unique carbon environments and, most importantly, provides a definitive spectral signature to determine the dominant thiol or thione tautomer. The strategic use of advanced techniques, particularly DEPT for identifying carbon types and 2D HSQC/HMBC for establishing the complete connectivity of the carbon skeleton, transforms the analysis from a simple spectrum into a detailed molecular portrait. This robust analytical workflow is indispensable for scientists in drug discovery and organic synthesis, ensuring the structural integrity of novel chemical entities.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • JEOL. Measuring methods available and examples of their applications 13C DEPT. [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Fiveable. (2026, March 2). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • University of Geneva. InfoSheet : NMR sample preparation. [Link]

  • Slideshare. use of nmr in structure ellucidation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • UCL. Sample Preparation. [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. [Link]

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • PubMed. (2025, May 28). 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling. [Link]

  • HETEROCYCLES. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]

  • ResearchGate. (2025, August 10). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ACS Publications. Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. [Link]

Sources

Exploratory

"mass spectrometry of 3-Ethyl-5,8-dimethylquinoline-2-thiol"

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-E...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol, a substituted heterocyclic compound with potential significance in pharmaceutical and chemical research. As direct experimental data for this specific molecule is not widely published, this document synthesizes field-proven insights from the analysis of structurally related quinoline and organosulfur compounds to establish a robust, self-validating analytical protocol. We will explore the rationale behind selecting optimal ionization techniques, detail step-by-step experimental procedures, and propose a detailed fragmentation pathway to enable confident structural elucidation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to characterize this molecule or similar heterocyclic thiol derivatives.

Introduction: The Analytical Challenge of a Substituted Quinoline-2-thiol

The structural characterization of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-Ethyl-5,8-dimethylquinoline-2-thiol combines three key structural motifs: a quinoline core, alkyl substituents, and a reactive thiol group. Each of these features presents unique considerations for mass spectrometric analysis. The quinoline nucleus is a common scaffold in many bioactive molecules, while the thiol group offers a site for metabolic transformation or chemical conjugation, making its unambiguous identification critical.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

  • Molecular Formula: C₁₃H₁₅NS

  • Monoisotopic Mass: 217.095 g/mol

  • Key Features:

    • Quinoline Core: Aromatic, nitrogen-containing bicyclic system. Prone to protonation at the nitrogen atom.

    • Thiol Group (-SH): A weakly acidic functional group, also known as a mercaptan. The presence of sulfur provides a distinct isotopic signature (³⁴S) that is invaluable for identification.[1] The molecule exists in tautomeric equilibrium between the thiol and thioamide (thione) forms.

    • Alkyl Groups (Ethyl, Methyl): Non-polar substituents that influence the molecule's overall polarity and provide additional fragmentation sites.

Table 1: Calculated Physicochemical Properties of 3-Ethyl-5,8-dimethylquinoline-2-thiol

Property Value Significance for MS Analysis
Monoisotopic Mass 217.095 Da The primary target for precursor ion selection in MS¹ scans.
Molecular Formula C₁₃H₁₅NS Used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
³⁴S Isotopic Abundance Approx. 4.2% relative to ³²S The M+2 peak should be clearly visible and can be used to confirm the presence of sulfur.

| Polarity | Moderately Polar | Influences choice of chromatography and ionization source. |

Rationale for Mass Spectrometric Analysis

Mass spectrometry (MS) is the premier technique for this type of analysis due to its unparalleled sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities. For a molecule like 3-Ethyl-5,8-dimethylquinoline-2-thiol, MS is essential for:

  • Identity Confirmation: Verifying the successful synthesis of the target compound.

  • Impurity Profiling: Identifying and characterizing synthesis byproducts or degradants.

  • Metabolite Identification: Detecting and structuring metabolites in drug metabolism studies, where the thiol group is a likely site of biotransformation.

  • Quantitative Analysis: Measuring compound concentration in complex biological or chemical matrices.

Selecting the Optimal Ionization Technique

The conversion of a neutral analyte into a gas-phase ion is the most critical step in MS analysis.[2][3] The choice of ionization source is dictated by the analyte's polarity, thermal stability, and molecular weight. For this molecule, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most viable "soft" ionization techniques, which preserve the molecular ion for subsequent fragmentation analysis (MS/MS).[3][4][5]

Atmospheric Pressure Chemical Ionization (APCI): The Preferred Method

Expert Insight: For sulfur-containing compounds that are not highly polar, APCI is often a more robust and efficient ionization method than ESI.[6] APCI utilizes a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte in the gas phase. This process is less susceptible to matrix effects and is highly effective for moderately polar to non-polar compounds that are thermally stable.

Causality: The quinoline nitrogen provides a clear site for protonation, making positive-ion APCI an ideal choice. Research on sulfur-containing compounds in complex matrices has demonstrated that APCI provides superior performance and a more comprehensive analysis compared to other techniques.

Electrospray Ionization (ESI): A Viable Alternative

ESI is a widely used soft ionization technique that generates ions directly from a liquid phase by applying a high voltage.[7] While highly effective for polar and charged molecules, its efficiency for moderately polar, uncharged compounds like our target can be lower than APCI and more dependent on solvent conditions.

When to Consider ESI:

  • High-Flow LC Methods: ESI can be more compatible with higher aqueous mobile phase compositions.

  • Negative Ion Mode: The thiol group is weakly acidic and can be deprotonated to form an [M-H]⁻ ion, particularly in a basic mobile phase. This provides an alternative analytical route.

  • Investigating Non-covalent Complexes: ESI is superior for studying interactions with other molecules, though this is outside the scope of standard characterization.

Experimental Protocols: A Self-Validating Workflow

A trustworthy protocol is one where the results provide internal validation. The following workflow is designed to generate high-confidence data for both identification and structural elucidation.

General Experimental Workflow Diagram

The overall process follows a logical progression from sample preparation through data acquisition and interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_start Dissolve sample in Methanol/Acetonitrile (1 mg/mL) prep_filter Filter through 0.22 µm PTFE syringe filter prep_start->prep_filter prep_dilute Dilute to 1-10 µg/mL in mobile phase prep_filter->prep_dilute lc_inject Inject onto C18 HPLC Column prep_dilute->lc_inject ms1_scan MS1 Full Scan (m/z 100-500) lc_inject->ms1_scan ms2_acquire Data-Dependent MS/MS on [M+H]+ (m/z 218.1) ms1_scan->ms2_acquire data_hrms Confirm Elemental Comp. (HRMS Data) ms2_acquire->data_hrms data_frag Analyze Fragmentation Pattern data_hrms->data_frag data_confirm Confirm Structure data_frag->data_confirm

Caption: High-level workflow for the analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol.

Detailed Protocol: LC-MS/MS Analysis

This protocol provides a starting point for method development. Parameters should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.
  • Perform a serial dilution to a working concentration of 5 µg/mL using a 50:50 mixture of mobile phase A and B.
  • Vortex the solution thoroughly.
  • Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

2. Instrumentation and Parameters: The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is strongly recommended for unambiguous elemental composition confirmation.[6]

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis

Parameter Setting Rationale
HPLC Column C18, 2.1 x 100 mm, 1.8 µm Standard reversed-phase column suitable for moderately polar analytes.
Mobile Phase A Water + 0.1% Formic Acid Provides a source of protons for efficient ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent for retaining and eluting the analyte.
Gradient 5% B to 95% B over 10 min A standard gradient to ensure elution and clean the column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Ionization Source APCI (Positive Ion Mode) (Primary Choice) Robust for sulfur-containing heterocycles.[8]
ESI (Positive Ion Mode) (Alternative) Standard soft ionization technique.
Corona Voltage 4-5 kV (APCI) Optimizes the chemical ionization process.
Source Temp. 350-450 °C (APCI) Ensures efficient desolvation and vaporization of the analyte.
MS¹ Scan Range m/z 100 - 500 Covers the expected mass of the precursor and its potential fragments.
MS² Precursor Ion m/z 218.1 The theoretical [M+H]⁺ ion for C₁₃H₁₅NS.

| Collision Energy | Ramped (e.g., 15-40 eV) | Ensures a wide range of fragments are generated for comprehensive structural analysis. |

Deciphering the Mass Spectrum: A Guide to Fragmentation

The most valuable structural information is derived from the fragmentation pattern of the protonated molecule ([M+H]⁺) in an MS/MS experiment. Based on the known fragmentation of quinolines, thiols, and alkyl-substituted aromatics, we can predict a logical and self-validating fragmentation cascade.[9][10][11]

The Protonated Molecule: [M+H]⁺ at m/z 218.1

In positive ion mode, the primary ion observed will be the protonated molecule at an m/z of 218.1025 (calculated for [C₁₃H₁₆NS]⁺). This ion will be selected as the precursor for MS/MS fragmentation.

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is expected to proceed through several competing pathways, each providing a clue to a different part of the molecule's structure.

Table 3: Predicted Key Fragments and Their Diagnostic Value

Proposed Fragment (m/z) Neutral Loss Formula of Loss Diagnostic For
203.079 •CH₃ CH₃ Methyl Group
189.084 C₂H₄ C₂H₄ Ethyl Group (via rearrangement)
189.063 •C₂H₅ C₂H₅ Ethyl Group
185.113 •SH SH Thiol Group
184.105 H₂S H₂S Thiol Group[9]

| 191.092 | HCN | HCN | Quinoline Core[10] |

Visualizing the Fragmentation Cascade

The relationships between these fragments can be visualized to build a complete picture of the molecule's structure and breakdown under collision-induced dissociation (CID).

G cluster_alkyl Alkyl Chain Fragmentation cluster_thiol Thiol Group Fragmentation cluster_core Quinoline Core Fragmentation parent [M+H]+ m/z 218.10 loss_ch3 m/z 203.08 (-CH3) parent->loss_ch3 - •CH3 loss_c2h5 m/z 189.06 (-C2H5) parent->loss_c2h5 - •C2H5 loss_h2s m/z 184.11 (-H2S) parent->loss_h2s - H2S loss_hcn_from_parent m/z 191.09 (-HCN) parent->loss_hcn_from_parent - HCN loss_hcn_from_h2s m/z 157.09 (-H2S, -HCN) loss_h2s->loss_hcn_from_h2s - HCN

Caption: Proposed MS/MS fragmentation pathways for protonated 3-Ethyl-5,8-dimethylquinoline-2-thiol.

Expert Interpretation: The presence of a fragment corresponding to the loss of H₂S (34 Da) is highly characteristic of a thiol or sulfide.[9] Similarly, the neutral loss of HCN (27 Da) is a well-documented fragmentation of the quinoline ring system.[10] Observing both of these losses provides two independent, powerful pieces of evidence that confirm the core structure. The additional losses of methyl (15 Da) and ethyl (29 Da) radicals further corroborate the proposed alkyl substitutions. This multi-pathway confirmation is the essence of a self-validating protocol.

Conclusion

The mass spectrometric analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol is a tractable challenge that can be approached with high confidence using modern instrumentation and a logical, knowledge-based strategy. By selecting APCI as the primary ionization source, employing a high-resolution mass spectrometer, and analyzing the data for characteristic neutral losses (H₂S, HCN, •CH₃, •C₂H₅), researchers can unambiguously confirm the structure of this molecule. The protocols and fragmentation models presented in this guide provide a robust foundation for the successful characterization of this and other substituted quinoline-2-thiol derivatives, empowering advancements in chemical synthesis and drug development.

References

  • Title: Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Characterization of Sulfur-Containing Compounds Derived from Jet Fuels Using (+)APCI Coupled to an Orbitrap Mass Spectrometer Source: Energy & Fuels - ACS Publications URL: [Link]

  • Title: Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry Source: RSC Publishing URL: [Link]

  • Title: Direct sulfur-containing compounds speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL: [Link]

  • Title: Characterization of aromatic organosulfur model compounds relevant to fossil fuels by using atmospheric pressure chemical ionization with CS2 and high-resolution tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PubMed URL: [Link]

  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL: [Link]

  • Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]

  • Title: Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts Source: PubMed URL: [Link]

  • Title: Ionization Methods in Organic Mass Spectrometry Source: Washington University in St. Louis URL: [Link]

  • Title: Ionization Techniques for Mass Spectral Analysis Source: IntechOpen URL: [Link]

  • Title: Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: PMC - PubMed Central URL: [Link]

  • Title: Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats Source: SfRBM (Society for Redox Biology and Medicine) URL: [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Biological Activity of Quinoline-2-thiol Derivatives

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have led to a vast array of compounds with significant and diverse biological activities.[1][2] This has established quinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Quinoline and its analogues are found in various natural products and form the core of numerous synthetic drugs, demonstrating a wide spectrum of pharmacological properties including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][4][5][6][7]

Among the myriad of quinoline derivatives, those functionalized with a thiol group at the 2-position, known as quinoline-2-thiols, hold a unique position. These compounds exist in a fascinating tautomeric equilibrium with their quinoline-2(1H)-thione form, with the thione tautomer being predominant in solution.[1][2][8] This tautomerism is critical, influencing the molecule's reactivity, physicochemical properties, and its mode of interaction with biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of quinoline-2-thiol derivatives, offering a valuable resource for researchers and drug development professionals.

Synthesis of Quinoline-2-thiol Derivatives

The generation of a diverse library of quinoline-2-thiol analogues for biological screening is predicated on robust and versatile synthetic methodologies. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the quinoline ring and the commercial availability of starting materials.[1]

A prevalent and efficient method involves the nucleophilic substitution of a 2-chloroquinoline precursor. This strategy is highly effective due to the reactivity of the chlorine atom at the C2 position, which is activated towards nucleophilic attack.

General Synthetic Workflow: From N-oxide to Thione

A common pathway to access the quinoline-2(1H)-thione scaffold begins with the corresponding quinoline N-oxide. This workflow offers high regioselectivity for functionalization at the C2 position.

G cluster_synthesis Synthesis Workflow Start Quinoline N-oxide Step1 Activation with POCl₃ (Vilsmeier-Haack type reaction) Start->Step1 Reagents Intermediate1 2-Chloroquinoline derivative Step1->Intermediate1 Forms reactive intermediate Step2 Nucleophilic Substitution with a sulfur source (e.g., NaSH, Thiourea) Intermediate1->Step2 Substrate Product Quinoline-2(1H)-thione (Quinoline-2-thiol tautomer) Step2->Product Final Product

Caption: General workflow for the synthesis of quinoline-2-thiones.

This process highlights a key principle in heterocyclic chemistry: the activation of specific ring positions for subsequent functionalization. The initial N-oxidation makes the C2 position of the quinoline ring more electrophilic and susceptible to reaction with reagents like phosphorus oxychloride (POCl₃), leading to the formation of the 2-chloroquinoline intermediate.[1] This intermediate is then readily converted to the desired quinoline-2-thiol/thione by reaction with a sulfur nucleophile.

Key Biological Activities and Mechanisms of Action

Quinoline-2-thiol derivatives have been extensively investigated for a wide spectrum of pharmacological activities. Their ability to interact with diverse biological targets makes them highly promising candidates for drug development.[1][2][4]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise.[7][9][10] Specifically, compounds bearing the quinoline-2-thiol scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines.[11]

Mechanisms of Anticancer Action:

The anticancer effects of quinoline-based compounds are multifaceted, often involving the modulation of multiple cellular pathways.[1]

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives function as inhibitors of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are pivotal for tumor growth, proliferation, and angiogenesis.[1]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring enables some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][2] Others inhibit topoisomerase enzymes, which are essential for managing DNA topology during cell division, leading to catastrophic DNA damage in cancer cells.[1][12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, or by activating caspases.[1][12]

  • Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing the uncontrolled proliferation of cancer cells.[1][2][12]

G cluster_mechanism Anticancer Mechanisms of Quinoline Derivatives Quinoline Quinoline-2-thiol Derivative TK Tyrosine Kinases (EGFR, VEGFR) Quinoline->TK Inhibits DNA DNA/Topoisomerase Quinoline->DNA Intercalates/ Inhibits Apoptosis Apoptotic Machinery (e.g., Caspases) Quinoline->Apoptosis Activates Angiogenesis Inhibition of Angiogenesis TK->Angiogenesis Proliferation Inhibition of Proliferation TK->Proliferation Damage DNA Damage & Replication Block DNA->Damage Death Induction of Apoptosis Apoptosis->Death

Caption: Key anticancer mechanisms of quinoline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-Quinoline Hybrid (1)K562 (Leukemia)5-11[12]
Indole-Quinoline Hybrid (2)K562 (Leukemia)2.09[12]
Quinoline-Thiazole Hybrid (6b)MCF-7 (Breast)5.35[13]
Quinoline Derivative (91b1)AGS (Gastric)4.28[14]
Quinoline Derivative (91b1)KYSE450 (Esophageal)1.83[14]
Pyrazolyl-Quinoline (55)HL-60 (Leukemia)19.88 µg/mL[11]

Note: This table is a synthesis of data from multiple sources for illustrative purposes.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new antibacterial and antifungal agents.[15][16] Quinoline derivatives, including quinolones, have long been a source of effective antibiotics.[15] Quinoline-2-thiol derivatives and their hybrids have demonstrated promising activity against a range of pathogens, including multidrug-resistant strains.[5][16][17]

Mechanisms of Antimicrobial Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[11]

  • Disruption of Cell Membrane Integrity: Some thiosemicarbazone derivatives, which can be hybridized with a quinoline scaffold, are known to disrupt bacterial cell membranes, leading to cell death.[13]

  • Enzyme Inhibition: Derivatives can be designed to inhibit other essential bacterial enzymes, such as peptide deformylase (PDF).[18]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based Hybrid (7b)Staphylococcus aureus2[19]
Quinoline-based Hybrid (7b)Mycobacterium tuberculosis10[19]
Quinoline-Thio-semicarbazide (QST10)Candida albicans31.25[5]
6-amino-4-methyl-1H-quinoline-2-one derivative (6)Bacillus cereus3.12[18]
Quinoline-based Dihydrotriazine (93a-c)S. aureus & E. coli2[20]

Note: This table is a synthesis of data from multiple sources for illustrative purposes.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Quinoline derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.[6][7][17][21]

Mechanism of Anti-inflammatory Action:

A primary target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][22][23] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. Quinoline derivatives can inhibit this pathway at various points, thereby suppressing the inflammatory cascade.[6]

G cluster_nfkb NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB p50/p65-IκB (Inactive) IKK->IkB Phosphorylates IκB NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, iNOS) Nucleus->Genes Activates Quinoline Quinoline-2-thiol Derivative Quinoline->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by quinoline derivatives.

Experimental Protocols: A Self-Validating System

The integrity of any claim regarding biological activity rests on robust, reproducible experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the data generated is reliable and interpretable.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4][10][24]

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and artifacts.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline-2-thiol derivative in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.

    • Controls:

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO. This validates that the solvent itself is not causing cell death.

      • Untreated Control: Wells with cells in medium only. Represents 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). This confirms the assay is responsive.

      • Blank Control: Wells with medium only (no cells). Used for background absorbance subtraction.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][25]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[25]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[4][10][25]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid broth medium.[26][27] It is a gold standard for antimicrobial susceptibility testing.

Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is crucial for reproducibility.

    • Dilute this standardized suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.[26][27]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[28]

    • Prepare a stock solution of the quinoline-2-thiol derivative in a suitable solvent (e.g., DMSO).

    • Add 100 µL of the compound stock (at 2x the highest desired concentration) to the wells in the first column.

    • Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[27][28] This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to each well (columns 1-11).[27] The final volume in each well will be 200 µL.

    • Controls:

      • Growth Control (Column 11): Wells containing broth and inoculum but no test compound. This well must show turbidity for the test to be valid.

      • Sterility Control (Column 12): Wells containing broth only (no inoculum, no compound). This well must remain clear, validating the sterility of the medium.

      • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) tested in parallel.

    • Incubate the plate at 35-37°C for 18-24 hours.[26][28]

  • Data Acquisition and Interpretation:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16][27]

    • Optionally, absorbance can be read on a plate reader to quantify growth inhibition.

Conclusion and Future Perspectives

Quinoline-2-thiol derivatives represent a versatile and enduring chemical scaffold with a remarkable breadth of biological activity. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential in modern drug discovery. The mechanisms of action, often involving the modulation of fundamental cellular processes like DNA replication, signal transduction, and inflammatory responses, provide a solid rationale for their continued development.

Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity while minimizing off-target effects and toxicity.[6][29][30] The exploration of hybrid molecules, which combine the quinoline-2-thiol core with other known pharmacophores, presents an exciting strategy for developing dual-action agents or overcoming drug resistance.[13][25] As synthetic methodologies become more advanced and our understanding of the molecular targets deepens, quinoline-2-thiol derivatives are poised to remain a highly valuable platform for the discovery of next-generation therapeutics.

References

  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. MDPI. Available at: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (PDF) ResearchGate. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available at: [Link]

  • Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. MDPI. Available at: [Link]

  • NF-κB signaling in inflammation and cancer. PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate. Available at: [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Publications. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Current Chemistry Letters Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Semantic Scholar. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Ethyl-5,8-dimethylquinoline-2-thiol: An Application Note

Introduction Quinoline-2-thiol and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and are valuable scaffolds in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-2-thiol and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and are valuable scaffolds in medicinal chemistry and materials science.[1][2] These compounds exist in a tautomeric equilibrium with their quinoline-2(1H)-thione counterparts.[2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of their physicochemical and pharmacological properties. This application note provides a detailed, two-step synthetic protocol for the preparation of 3-Ethyl-5,8-dimethylquinoline-2-thiol, a novel derivative with potential applications in drug discovery.

The synthesis commences with the construction of the quinoline core via a Conrad-Limpach-Knorr type reaction, followed by a thionation step to introduce the thiol functionality. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Proposed Synthetic Pathway

The synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol is proposed to proceed via a two-step sequence. The first step involves the synthesis of the corresponding quinolin-2(1H)-one intermediate through the cyclization of an aniline with a β-ketoester. The second step is the subsequent thionation of the quinolin-2(1H)-one to yield the target quinoline-2-thiol.

Synthetic_Pathway cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Thionation 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate 3-Ethyl-5,8-dimethylquinolin-2(1H)-one 2,5-Dimethylaniline->Intermediate Conrad-Limpach-Knorr Reaction Ethyl 2-ethylacetoacetate Ethyl 2-ethylacetoacetate Ethyl 2-ethylacetoacetate->Intermediate Final_Product 3-Ethyl-5,8-dimethylquinoline-2-thiol Intermediate->Final_Product Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Final_Product

Caption: Proposed two-step synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol.

Part 1: Synthesis of 3-Ethyl-5,8-dimethylquinolin-2(1H)-one

Principle and Mechanism

The formation of the quinolin-2(1H)-one core is achieved through a Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of an aniline with a β-ketoester.[3][4] The reaction can proceed through two main pathways depending on the reaction conditions. In the Conrad-Limpach variation, lower temperatures favor the formation of a β-aminoacrylate ester, which upon heating, cyclizes to a 4-quinolone. In the Knorr variation, higher temperatures initially favor the formation of an acetoacetanilide, which then cyclizes to a 2-quinolone upon treatment with a strong acid like sulfuric acid. For the synthesis of a 2-quinolone, the Knorr pathway is the desired route.

The mechanism involves the initial formation of an acetoacetanilide from the reaction of 2,5-dimethylaniline and ethyl 2-ethylacetoacetate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enol or enolate of the acetoacetyl group attacks the aniline ring, leading to the formation of the heterocyclic ring system. Subsequent dehydration yields the quinolin-2(1H)-one.

Experimental Protocol

Materials and Equipment:

  • 2,5-Dimethylaniline

  • Ethyl 2-ethylacetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate (saturated solution)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Acetoacetanilide Formation: In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq). The mixture is heated with stirring at 120-140°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the aniline.

  • Cyclization: After cooling the reaction mixture to room temperature, slowly add concentrated sulfuric acid (3-4 eq) while cooling the flask in an ice bath to manage the exothermic reaction.

  • Reaction Completion: Once the addition is complete, the mixture is stirred at room temperature for 1-2 hours, and then carefully heated to 80-90°C for an additional 1-2 hours to ensure complete cyclization.

  • Work-up: The reaction mixture is cooled to room temperature and then poured carefully onto crushed ice. The resulting precipitate is collected by vacuum filtration.

  • Neutralization and Washing: The collected solid is washed with cold water until the washings are neutral to pH paper. The solid is then washed with a saturated solution of sodium bicarbonate to remove any residual acid, followed by another wash with cold water.

  • Purification: The crude product is recrystallized from ethanol or an ethanol/water mixture to yield pure 3-Ethyl-5,8-dimethylquinolin-2(1H)-one.

Expected Characterization
  • Appearance: White to off-white solid.

  • ¹H NMR: Resonances corresponding to the ethyl group (triplet and quartet), two methyl groups on the aromatic ring, and aromatic protons of the quinoline system.

  • ¹³C NMR: Signals for the carbonyl carbon of the quinolone, carbons of the ethyl and methyl groups, and the aromatic carbons.

  • IR (KBr): Characteristic C=O stretching frequency for the lactam group (around 1650-1670 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₁₃H₁₅NO.

Part 2: Synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol

Principle and Mechanism

The conversion of the quinolin-2(1H)-one to the corresponding quinoline-2-thiol is achieved through a thionation reaction.[5] Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this transformation.[5] The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.

The mechanism of thionation with Lawesson's Reagent is believed to proceed through a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the thiocarbonyl compound and a phosphine oxide byproduct.

Caption: General mechanism of thionation using Lawesson's Reagent.

Experimental Protocol

Materials and Equipment:

  • 3-Ethyl-5,8-dimethylquinolin-2(1H)-one

  • Lawesson's Reagent

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-Ethyl-5,8-dimethylquinolin-2(1H)-one (1.0 eq) in anhydrous toluene or dioxane.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5-0.6 eq) to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Ethyl-5,8-dimethylquinoline-2-thiol.

Expected Characterization
  • Appearance: Yellowish solid.

  • ¹H NMR: Similar to the quinolinone precursor, but with potential shifts in the aromatic proton signals due to the change from a carbonyl to a thiocarbonyl group. The N-H proton may also show a characteristic shift.

  • ¹³C NMR: The most significant change will be the downfield shift of the C2 carbon, which is now part of a thiocarbonyl group (typically >180 ppm).

  • IR (KBr): Disappearance of the C=O stretch and appearance of a C=S stretching band (around 1100-1250 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₁₃H₁₅NS.

Data Summary

StepReactantsProductKey ReagentsTypical Yield
12,5-Dimethylaniline, Ethyl 2-ethylacetoacetate3-Ethyl-5,8-dimethylquinolin-2(1H)-oneConc. H₂SO₄60-75%
23-Ethyl-5,8-dimethylquinolin-2(1H)-one3-Ethyl-5,8-dimethylquinoline-2-thiolLawesson's Reagent70-85%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Lawesson's Reagent has a strong, unpleasant odor and is a source of hydrogen sulfide upon hydrolysis. Handle in a fume hood and quench any residual reagent and glassware with a bleach solution.

  • Toluene and dioxane are flammable solvents. Avoid open flames and use appropriate heating methods.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol. The methodology relies on established synthetic transformations, namely the Conrad-Limpach-Knorr reaction for the formation of the quinolone core and subsequent thionation using Lawesson's Reagent. The detailed experimental procedures and characterization data will be valuable for researchers in medicinal chemistry and related fields for the preparation of this and structurally similar quinoline-2-thiol derivatives.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikidoc. Gould-Jacobs reaction. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Acetoacetic Ester-Type Cleavage by Aniline. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Płaziński, A., & Wiczling, P. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]

  • Singh, J., & Singh, J. (2008). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press. [Link]

  • Wang, X., Yin, J., & Ma, D. (2012). Direct amination of γ-halo-β-ketoesters with anilines. Tetrahedron Letters, 53(31), 3969–3971. [Link]

  • ProQuest. The Reactions Between Ethyl Acetoacetate and Primary Arylamines. [Link]

  • El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1448. [Link]

  • Stanovnik, B., & Svete, J. (2006). Reactions of Acetoacetates With Electron-deficient Anilines. Molbank, 2006(4), M503. [Link]

  • Khan, I., & Ali, S. (2016). Reaction between aniline and ethyl acetoacetate under various conditions. Journal of the Chemical Society of Pakistan, 38(1), 122-125. [Link]

  • Fathalla, W., Čajan, M., & Pazdera, P. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). Molecules, 30(2), 123. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

Sources

Application

Application Note: Advanced Chromatographic Purification of 3-Ethyl-5,8-dimethylquinoline-2-thiol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Normal-Phase Chromatography, Anoxic Handling, and Tautomer Suppression Introduction & Chemical Context 3-Ethyl-5,8-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Normal-Phase Chromatography, Anoxic Handling, and Tautomer Suppression

Introduction & Chemical Context

3-Ethyl-5,8-dimethylquinoline-2-thiol is a highly specialized heterocyclic building block utilized in the synthesis of advanced functional materials and pharmaceuticals[1]. The purification of this compound via normal-phase column chromatography presents two distinct physicochemical challenges that routinely cause significant yield losses and poor resolution if not properly managed:

  • Thiol-Thione Tautomerism: Quinoline-2-thiols exist in a dynamic tautomeric equilibrium with their corresponding quinoline-2(1H)-thione forms[2]. The thione tautomer is significantly more polar and acts as a strong hydrogen-bond donor/acceptor. On unmodified silica gel, this results in severe band tailing and streaking.

  • Oxidative Dimerization: The free sulfhydryl (-SH) group is highly susceptible to aerobic oxidation, rapidly forming a disulfide dimer[3]. This process is accelerated by the slightly acidic silanol groups on standard silica gel, trace metal impurities, and exposure to atmospheric oxygen during fraction collection[4][5].

To achieve high-purity isolation without significant yield loss to the disulfide artifact, the chromatographic system must be carefully engineered to suppress tautomer-induced tailing and maintain a strictly anoxic environment[6].

Mechanistic Principles of the Purification Strategy

As an application scientist, it is critical to understand why standard protocols fail for this molecule. The modifications detailed in this guide are driven by the following causal relationships:

  • Solvent Degassing: Atmospheric oxygen dissolved in the mobile phase directly contributes to disulfide bond formation[5]. Sparging solvents with Argon or Nitrogen displaces dissolved O₂, effectively halting on-column oxidation[6].

  • Acidic Modifiers: Thiol oxidation is significantly accelerated at neutral to alkaline pH due to the formation of the highly reactive thiolate anion (R-S⁻)[3][5]. Introducing a volatile acidic modifier (e.g., 0.1% v/v Glacial Acetic Acid) to the mobile phase serves a dual purpose: it keeps the thiol protonated (minimizing oxidation) and competitively binds to active silanol sites on the stationary phase, suppressing the tailing of the polar thione tautomer[3][4].

Thiol-thione tautomerism and oxidation pathways during silica gel chromatography.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By observing the specific TLC behaviors noted below, you can confirm the integrity of your anoxic setup in real-time.

Reagents & Equipment Required
  • Stationary Phase: Flash-grade Silica Gel (40-63 µm) or Acidic Alumina (Brockmann I)[4][6].

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Modifier: Glacial Acetic Acid (0.1% v/v).

  • Inert Gas: High-purity Nitrogen or Argon.

  • Hardware: Schlenk line compatible chromatography column, multi-neck round-bottom flasks.

Step 1: Mobile Phase Preparation and Degassing
  • Prepare the desired mobile phase mixture (e.g., 85:15 Hexane:Ethyl Acetate) and add 0.1% v/v Glacial Acetic Acid.

  • Transfer the solvent to a heavy-walled flask and degas using the freeze-pump-thaw method (3 cycles) or by vigorous sparging with Nitrogen for at least 30-60 minutes[5].

  • Maintain the degassed solvent under a positive pressure of Nitrogen until use.

Step 2: Column Packing Under Inert Atmosphere
  • Secure a glass column equipped with a PTFE stopcock and a gas inlet adapter.

  • Flush the empty column with Nitrogen for 5 minutes to displace ambient air.

  • Prepare a slurry of silica gel using the degassed mobile phase. Pour the slurry into the column in a single, continuous motion while tapping the sides to ensure uniform packing[4].

  • Force the solvent through using positive Nitrogen pressure (do not use compressed air). Never allow the solvent level to drop below the top of the silica bed.

Step 3: Sample Loading
  • Dissolve the crude 3-Ethyl-5,8-dimethylquinoline-2-thiol in a minimum volume of degassed dichloromethane (DCM).

  • Carefully apply the sample to the top of the silica bed using a long glass pipette, running it down the inner wall to avoid disturbing the sand layer.

  • Push the sample into the bed using Nitrogen pressure. Rinse the flask with 1 mL of mobile phase and apply it to the column, pushing it into the bed again.

Step 4: Elution and In-Process Validation
  • Fill the column reservoir with the degassed mobile phase.

  • Elute the column under a continuous positive pressure of Nitrogen[6].

  • Collect fractions in test tubes that have been pre-purged with Nitrogen.

  • Self-Validation Check: Monitor the elution via Thin Layer Chromatography (TLC). Develop TLC plates quickly and visualize under UV light (254 nm). The absence of a fast-moving, non-polar leading spot (Rf ~0.8) confirms that oxidative dimerization has been successfully suppressed. Prolonged exposure of the TLC plate to air will cause the thiol spot to artificially oxidize and streak.

Step 5: Post-Column Processing
  • Pool the fractions containing the pure 3-Ethyl-5,8-dimethylquinoline-2-thiol.

  • Evaporate the solvent rapidly using a rotary evaporator backfilled with Nitrogen, keeping the water bath temperature below 30°C to prevent thermal degradation[6].

  • Store the purified product as a lyophilized or vacuum-dried solid in a tightly sealed amber vial, backfilled with Argon, at -20°C[3].

Workflow for the purification of 3-Ethyl-5,8-dimethylquinoline-2-thiol avoiding oxidation.

Quantitative Data & Optimization

The following table summarizes the optimization of the mobile phase for 3-Ethyl-5,8-dimethylquinoline-2-thiol purification, demonstrating the causality between solvent modifiers and yield.

Mobile Phase System (v/v)ModifierObserved RfPeak Shape / TailingDisulfide Formation (%)
Hexane:EtOAc (90:10)None0.25Severe streaking> 15%
Hexane:EtOAc (85:15)None0.35Moderate tailing~ 10%
Hexane:EtOAc (85:15)0.1% TEA0.40Sharp> 30% (Thiolate oxidation)
Hexane:EtOAc (85:15)0.1% AcOH0.38Sharp / Symmetrical< 2%
Hexane:DCM (50:50)0.1% AcOH0.30Sharp< 2%

Table 1: Chromatographic optimization parameters. Disulfide formation estimated by relative TLC spot intensity and post-column NMR integration.

Troubleshooting Guide
IssueMechanistic CauseCorrective Action
Product elutes as a broad, streaky band Strong hydrogen bonding of the thione tautomer with free silanol groups[4].Add 0.1% - 0.5% Glacial Acetic Acid to the mobile phase to deactivate silanols.
Appearance of a non-polar leading spot (Rf ~0.8) Oxidative dimerization forming the disulfide[3].Ensure rigorous degassing of solvents[5]. Use Nitrogen positive pressure during elution[6].
Co-elution with synthetic precursors Insufficient resolution due to similar polarities.Switch from Silica Gel to Acidic Alumina (Brockmann I or II) to alter selectivity and further suppress oxidation[4][6].

References

  • Purification of Thiogeraniol via Column Chrom
  • How would you purify air-sensitive materials (thiols)
  • Synthesis of Quinoline-2-Thiol Derivatives: Applic
  • CAS:604754-99-6, 3-Ethyl-6,8-dimethylquinoline-2-thiol, Bidepharm,
  • preventing oxidation of the thiol group in Thiol-PEG6-alcohol, Benchchem,
  • Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol, Benchchem,

Sources

Method

Application Note: Synthesis and Utility of 3-Ethyl-5,8-dimethylquinoline-2-thiol in Organic Synthesis

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Chemical Profile & Reactivity Dynamics 3-Ethyl-5,8-dimethylquinoline-2-thiol (...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Chemical Profile & Reactivity Dynamics

3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7) is a highly specialized heterocyclic scaffold that serves as a critical building block in both drug discovery and the development of advanced functional materials[1][2].

The specific substitution pattern of this molecule dictates its unique physicochemical behavior:

  • Steric and Electronic Modulation (5,8-Dimethyl): The methyl groups at the 5- and 8-positions provide steric encumbrance and increase the electron density of the quinoline core via inductive effects. This stabilization is crucial when the scaffold is subjected to transition-metal-catalyzed cross-coupling.

  • Lipophilicity Tuning (3-Ethyl): The ethyl group at the 3-position precisely modulates the partition coefficient (LogP) of the molecule, a vital parameter for optimizing membrane permeability in pharmaceutical leads.

  • Tautomeric Equilibrium: The quinoline-2-thiol core exists in a dynamic tautomeric equilibrium with its thione counterpart, quinoline-2(1H)-thione [3]. This dual nature allows the molecule to act as an ambidentate nucleophile, participating in diverse downstream synthetic pathways depending on the reaction environment.

Reactivity Thiol 3-Ethyl-5,8-dimethylquinoline-2-thiol (S-Nucleophile) Thione 3-Ethyl-5,8-dimethylquinoline-2(1H)-thione (N-Nucleophile) Thiol->Thione Tautomeric Shift (Solvent/pH Dependent) S_Alkylation S-Alkylation (Thioether Formation) Thiol->S_Alkylation Base, R-X CrossCoupling Pd-Catalyzed Cross-Coupling Thiol->CrossCoupling Pd(0), Ar-X Heterocycle Annulation (Thienoquinolines) Thione->Heterocycle Bifunctional Electrophiles

Fig 1: Tautomeric equilibrium of 3-Ethyl-5,8-dimethylquinoline-2-thiol and its divergent synthetic pathways.

Synthetic Strategy: Deoxygenative C-H/C-S Functionalization

Historically, quinoline-2-thiols were synthesized via the nucleophilic aromatic substitution (


) of 2-chloroquinolines using toxic sodium hydrosulfide at elevated temperatures[3]. However, modern organic synthesis prioritizes milder, metal-free approaches.

The most efficient route to construct the 3-ethyl-5,8-dimethylquinoline-2-thiol core utilizes the regioselective deoxygenative C-H/C-S functionalization of the corresponding quinoline N-oxide [4]. By utilizing thiourea as a sulfur source and trifluoromethanesulfonic anhydride (


) as an activating agent, the C2 position of the quinoline ring becomes highly electrophilic, allowing for rapid carbon-sulfur bond formation under mild conditions[3][4].

Mechanism Start 3-Ethyl-5,8-dimethylquinoline N-oxide Act O-Triflylation (Tf2O) Electrophilic Activation Start->Act Tf2O, 0 °C, MeCN Nuc Thiourea Attack at C2 Regioselective Act->Nuc Transient Species Int Isothiouronium Intermediate Nuc->Int C-S Bond Formation Prod Target Thiol / Thione + Urea + TfOH Int->Prod NaHCO3 Workup Hydrolysis

Fig 2: Mechanism of metal-free deoxygenative C-H/C-S functionalization to yield the target thiol.

Quantitative Reaction Optimization

To ensure maximum conversion of the sterically hindered 5,8-dimethyl N-oxide, the choice of solvent and activating agent is critical. Table 1 summarizes the optimization parameters extrapolated from established N-oxide activation protocols[4].

Table 1: Optimization of Deoxygenative Thiolation Conditions

EntryActivating Agent (Equiv.)SolventTemp (°C)Time (h)Isolated Yield (%)
1

(1.0)
DCM0 to RT1245
2

(2.0)
DCM0 to RT1262
3

(2.0)
MeCN 0 to RT 4 76
4TsCl (2.0)MeCN0 to RT24Trace
5

(2.0)
MeCN0 to RT1215

Conclusion: Acetonitrile (MeCN) is the superior solvent due to its ability to stabilize the highly polar isothiouronium intermediate, while 2.0 equivalents of


 are required to drive the O-triflylation to completion.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol

This protocol details the conversion of the N-oxide precursor to the target thiol.

Reagents:

  • 3-Ethyl-5,8-dimethylquinoline N-oxide (1.0 mmol)

  • Thiourea (2.0 mmol, 2.0 equiv.)

  • Trifluoromethanesulfonic anhydride (

    
    , 2.0 mmol, 2.0 equiv.)
    
  • Anhydrous Acetonitrile (MeCN, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve the N-oxide (1.0 mmol) and thiourea (2.0 mmol) in anhydrous MeCN (5.0 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Activation (Causality Checkpoint): Add

    
     (2.0 mmol) dropwise over 5 minutes via syringe. Why?
    
    
    
    is a highly electrophilic activating agent that converts the relatively stable N-oxide into a highly reactive O-triflyl intermediate[3][4]. Maintaining 0 °C prevents competitive decomposition pathways and solvent polymerization.
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation Cue: Monitor via TLC (Silica gel, Hexanes:EtOAc 3:1). The starting N-oxide (

      
      ) must be completely consumed. The solution will transition to a deep orange hue, indicating the accumulation of the isothiouronium intermediate.
      
  • Hydrolysis & Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of

    
     (10 mL). Why? The mild base neutralizes the triflic acid byproduct and drives the hydrolysis of the isothiouronium intermediate into the final thiol product[3].
    
  • Workup: Extract the aqueous layer with Dichloromethane (

    
    , 3 x 10 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes:EtOAc 5:1) to afford the pure 3-Ethyl-5,8-dimethylquinoline-2-thiol as a vibrant yellow solid.

Protocol B: Downstream Application – Selective S-Alkylation

Quinoline-2-thiols are frequently functionalized into thioethers for pharmaceutical screening.

Step-by-Step Methodology:

  • Dissolve 3-Ethyl-5,8-dimethylquinoline-2-thiol (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Add Potassium Carbonate (

    
    , 1.5 mmol). Stir at room temperature for 15 minutes.
    
  • Add Benzyl Bromide (1.1 mmol) dropwise. Stir for 2 hours at room temperature.

    • Causality Checkpoint: The tautomeric nature of the starting material means it can theoretically react at either sulfur or nitrogen. By utilizing a mild base (

      
      ) in a polar aprotic solvent (DMF), we selectively generate the highly polarizable thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, this "soft" nucleophile will preferentially attack the "soft" electrophile (benzyl bromide) via an 
      
      
      
      mechanism, yielding >95% regioselectivity for the S-alkylated thioether over the N-alkylated lactam.
  • Quench with ice water (10 mL), extract with Ethyl Acetate (3 x 10 mL), wash the organic layer with brine (to remove DMF), dry, and concentrate.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Journal of Organic Chemistry, 88(2), 1018-1023.[Link]

  • Matada, B. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20788-20815.[Link]

Sources

Application

Advanced Derivatization Strategies for 3-Ethyl-5,8-dimethylquinoline-2-thiol: S-Alkylation and Metal Complexation Protocols

Here is a comprehensive technical guide on the derivatization of 3-Ethyl-5,8-dimethylquinoline-2-thiol, structured for researchers and drug development professionals. Executive Summary & Rationale 3-Ethyl-5,8-dimethylqui...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide on the derivatization of 3-Ethyl-5,8-dimethylquinoline-2-thiol, structured for researchers and drug development professionals.

Executive Summary & Rationale

3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7) is a highly versatile heterocyclic building block characterized by an electron-rich quinoline core, specific steric bulk (3-ethyl, 5,8-dimethyl), and a highly reactive exocyclic sulfur atom[1]. The derivatization of the quinoline-2-thiol scaffold is a cornerstone in both medicinal chemistry—where it serves as a precursor for antimalarial, antibacterial, and anticancer agents—and in materials science, where it acts as a tunable aromatic ligand for luminescent metal nanoclusters[2][3].

This application note provides field-proven, self-validating protocols for the two most critical derivatization pathways: chemoselective S-alkylation and transition metal complexation.

Mechanistic Framework: Tautomerism and Nucleophilicity

A fundamental property dictating the reactivity of 2-mercaptoquinolines is their tautomeric equilibrium. In solution, these compounds exist in a dynamic equilibrium between the quinoline-2-thiol and quinoline-2(1H)-thione forms[4][5].

  • The Causality of Base Selection: Spectroscopic evidence indicates that the thione form often predominates in neutral solutions, which can mask the nucleophilicity of the sulfur atom and lead to competing N-alkylation[2][5]. To achieve regioselective derivatization at the sulfur atom (S-alkylation), the addition of a base (e.g.,

    
     or 
    
    
    
    ) is strictly required. Deprotonation yields the highly polarizable thiolate anion, which acts as a potent "soft" nucleophile, driving the reaction exclusively toward the sulfur center[6].

Experimental Workflows

Protocol A: Chemoselective S-Alkylation (Thioether Formation)

This protocol details the nucleophilic substitution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) of alkyl halides by the thiolate anion to form 2-(alkylthio)quinoline derivatives[7].

Causality & Experimental Design: N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic. It solvates the potassium cation but leaves the thiolate anion poorly solvated, dramatically increasing its nucleophilicity and accelerating the


 reaction rate[6][8].

Step-by-Step Methodology:

  • Thiolate Activation: Dissolve 1.0 mmol of 3-Ethyl-5,8-dimethylquinoline-2-thiol in 5 mL of anhydrous DMF in a round-bottom flask. Add 1.5 mmol of anhydrous Potassium Carbonate (

    
    ). Stir the suspension at room temperature for 20 minutes[8]. Validation: The solution will transition to a deep yellow/orange hue, visually confirming the formation of the thiolate anion.
    
  • Electrophilic Addition: Add 1.2 mmol of the chosen alkylating agent (e.g., ethyl chloroacetate or an alkyl bromide) dropwise to the activated mixture[4][7].

  • Reaction Monitoring: Stir the mixture at room temperature for 4–5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent[8]. Validation: The reaction is complete when the highly UV-active, lower-

    
     starting material spot is entirely consumed.
    
  • Quenching & Extraction: Pour the reaction mixture into 20 mL of ice-water. The sudden drop in solubility will often precipitate the product. Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated brine (

    
     mL) to thoroughly remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary.
Protocol B: Surface Passivation of Gold Nanoclusters

Aromatic thiols are exceptional capping ligands for atomically precise metal nanoclusters. The steric bulk of the 3-ethyl and 5,8-dimethyl groups prevents nanocluster aggregation, while the aromatic quinoline ring modulates the electronic structure, triggering room-temperature luminescence[3].

Causality & Experimental Design: The "soft" thiolate strongly coordinates to "soft" gold(I)/gold(0) surfaces (Pearson Acid-Base theory). The replacement of standard chloride ligands with this specific quinoline-2-thiol ligand alters the highest occupied molecular orbital (HOMO) of the cluster, enabling unique photophysical properties[3].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve the gold-phosphine precursor (e.g.,

    
    ) in a mixed solvent system of Dichloromethane (DCM) and Methanol[3].
    
  • Ligand Exchange: Add 3-Ethyl-5,8-dimethylquinoline-2-thiol (3.0 equivalents relative to Au) to the solution. Stir for 30 minutes to allow preliminary coordination.

  • Reduction: Introduce a mild reducing agent (e.g.,

    
     dissolved in cold methanol) dropwise under ambient conditions[3]. Validation: The solution will undergo a distinct color change (often from colorless/pale yellow to deep brown/red), indicating the nucleation of the Au core.
    
  • Isolation: Allow the reaction to age for 12 hours. Precipitate the nanoclusters (e.g.,

    
     or 
    
    
    
    ) by adding an anti-solvent (like hexane) and collect via centrifugation[3].

Quantitative Data Synthesis

The following table summarizes the optimized reaction parameters and expected outcomes for the derivatization pathways discussed above.

Derivatization PathwayReagents / CatalystSolvent SystemTemp (°C)Time (h)Typical YieldPrimary Application
S-Alkylation Alkyl Halide, ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Anhydrous DMF20–254–585–95%Bioactive Scaffolds (e.g.,

-glucosidase inhibitors)[8]
S-Alkylation (Reflux) Alkyl Halide,

Absolute Ethanol78 (Reflux)2–475–85%Antimicrobial / Antimalarial Precursors[7]
Metal Complexation

,

DCM / Methanol20–2512–2440–60%Luminescent Nanoclusters (

/

)[3]

Derivatization Workflow Visualization

G Tautomer 3-Ethyl-5,8-dimethylquinoline-2-thiol (Thiol-Thione Equilibrium) Deprotonation Base Addition (K2CO3 / NaOH) Thiolate Anion Formation Tautomer->Deprotonation pH > pKa Complexation Metal Complexation (Au/Ag Salts + Reductant) Tautomer->Complexation Metal Precursor Alkylation S-Alkylation (Alkyl Halides in DMF) Deprotonation->Alkylation Electrophilic Attack Thioether 2-(Alkylthio)quinoline Derivatives (Bioactive Scaffolds) Alkylation->Thioether SN2 Mechanism Nanocluster Aromatic Thiolate-Protected Metal Nanoclusters Complexation->Nanocluster Surface Passivation

Fig 1: Derivatization workflows for 3-Ethyl-5,8-dimethylquinoline-2-thiol.

References

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave Online. Available at:[Link]

  • Luminescence modulation of ultrasmall gold clusters by aromatic ligands - ResearchGate. Available at: [Link]

  • Design, synthesis, and in silico studies of quinoline-based-benzo[d] imidazole bearing different acetamide derivatives as potent α-glucosidase inhibitors - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Fluorescent Properties and Analytical Workflows of Quinoline-2-Thiol Derivatives

Introduction & Mechanistic Overview Quinoline-2-thiol (also known as 2-mercaptoquinoline) and its derivatives represent a highly versatile class of heterocyclic fluorophores. These compounds are widely utilized in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinoline-2-thiol (also known as 2-mercaptoquinoline) and its derivatives represent a highly versatile class of heterocyclic fluorophores. These compounds are widely utilized in medicinal chemistry, materials science, and environmental monitoring due to their unique photophysical properties and structural tuneability[1].

In its native state, quinoline-2-thiol exists in a tautomeric equilibrium that heavily favors the non-fluorescent quinoline-2(1H)-thione form[2]. Because excitation at the absorption maxima of the thione tautomer yields no fluorescence, researchers must perform targeted S-alkylation to disrupt this equilibrium. Alkylation locks the molecule into a highly fluorescent derivative (e.g., 4,6,8-trimethyl-quinoline-2-thiol), creating a robust baseline signal for sensing applications[1][2].

The Causality of Fluorescence Modulation

The utility of these alkylated probes relies on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) mechanisms[3].

  • Metal Ion Sensing: The nitrogen and sulfur atoms on the quinoline ring act as a bidentate chelating moiety. When transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) bind to these heteroatoms, the lone pair electrons are stabilized. This alters the PET process, typically facilitating a non-radiative decay pathway that manifests as pronounced fluorescence quenching[2][4].

  • HNO Detection: Nitroxyl (HNO), a critical cardiovascular therapeutic agent, interacts specifically with the sulfur center. It often reduces a pre-formed Cu²⁺-quinoline-2-thiol complex, displacing the metal and restoring fluorescence in a classic "turn-on" sensing mechanism[2].

Mechanism A Quinoline-2(1H)-thione (Non-fluorescent Tautomer) B Alkylated Quinoline-2-thiol (Highly Fluorescent Probe) A->B S-Alkylation C Metal Cation (e.g., Cu2+) Binding to S and N atoms B->C Analyte Introduction D Fluorescence Quenching (PET Mechanism) C->D Electron Transfer Alteration E Addition of EDTA/HNO (Chelator/Reductant) D->E Reversibility Test F Fluorescence Recovery (Turn-On Sensing) E->F Metal Displacement

Fig 1. Photophysical mechanism of quinoline-2-thiol derivatives in metal sensing and recovery.

Physicochemical & Spectroscopic Properties

To design effective experiments, it is critical to understand the baseline photophysical properties of your specific derivative. The table below summarizes the quantitative data for a standard model compound,1[1].

PropertyValueCausality / Experimental Significance
Molecular Scaffold Alkylated Quinoline-2-thiolPrevents thione tautomerization, ensuring a fluorescent baseline.
Excitation Max (λex) ~340 nmCorresponds to the π-π* transition of the quinoline ring.
Emission Max (λem) ~380 nmEmitted photon energy after vibrational relaxation; measured for quenching.
Molar Extinction (ε) 10,000 - 20,000 M⁻¹cm⁻¹High absorptivity allows for the use of low micromolar working concentrations.
Solvent Compatibility Acetonitrile, DMSO, DMFOrganic solvents prevent fluorophore aggregation, ensuring accurate PET analysis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to build self-validation into your assays. The following protocols for metal ion sensing are designed to internally verify that observed spectral changes are due to specific analyte binding, rather than solvent effects or probe degradation[1][4].

Protocol A: Probe Characterization & Baseline Establishment

Causality Insight: Establishing a stable baseline in a non-aqueous solvent is required because water can induce hydrogen bonding that unpredictably shifts the emission spectra of quinoline derivatives.

  • Stock Preparation: Dissolve the alkylated quinoline-2-thiol derivative in HPLC-grade acetonitrile to create a 1 mM stock solution. Store in amber vials at 4°C to prevent photo-oxidation.

  • Working Dilutions: Prepare a 10 µM working solution by diluting the stock in acetonitrile.

  • UV-Vis Absorbance: Scan the 10 µM solution from 250 nm to 450 nm using a UV-Vis spectrophotometer. Identify the exact wavelength of maximum absorbance (λmax, typically ~340 nm).

  • Baseline Fluorescence: Excite the sample at the identified λmax in a fluorometer. Record the emission spectrum (typically peaking at ~380 nm). This initial intensity is your F₀ .

Protocol B: Metal Ion Titration & Quenching Assay

Causality Insight: Incremental addition of metal ions forces the equilibrium toward the metal-ligand complex. The resulting PET quenching allows for the calculation of the Stern-Volmer quenching constant (Ksv), which quantifies binding affinity[2].

  • Titration Setup: Transfer 2.0 mL of the 10 µM working solution into a quartz cuvette.

  • Analyte Addition: Add 0.01 M aqueous metal solutions (e.g., Cu²⁺, Zn²⁺) in 1 µL increments (equivalent to 0.5 equivalents per addition).

  • Equilibration: Stir gently for 60 seconds after each addition to ensure complete complexation.

  • Measurement: Record the emission spectrum after each addition. The new peak intensity is your F .

  • Data Analysis: Plot (F₀/F) - 1 versus the concentration of the metal ion [M] to determine the linear Stern-Volmer relationship.

Protocol C: Reversibility and Specificity Validation (Self-Validation Step)

Causality Insight: To prove that the fluorescence quenching (Protocol B) is strictly due to reversible metal coordination and not irreversible chemical degradation of the quinoline ring, a competitive chelator must be introduced.

  • Chelator Addition: To the fully quenched cuvette solution from Protocol B, add 10 equivalents of Ethylenediaminetetraacetic acid (EDTA).

  • Incubation: Incubate for 5 minutes at room temperature. EDTA possesses a significantly higher binding affinity for transition metals than the quinoline-2-thiol bidentate pocket.

  • Verification: Re-measure the fluorescence emission. A recovery of the signal back to ≥90% of F₀ definitively validates that the quenching was a reversible, analyte-specific PET mechanism.

Workflow S1 Step 1: Stock Preparation (1 mM in Acetonitrile) S2 Step 2: Dilution Series (1 - 10 µM Working Solutions) S1->S2 S3 Step 3: UV-Vis Absorbance (Determine λmax ~340 nm) S2->S3 S4 Step 4: Fluorometry (Excite at λmax, Record ~380 nm) S3->S4 S5 Step 5: Analyte Titration (Add Metal Cations) S4->S5 S6 Step 6: Reversibility Validation (Add EDTA, Observe Recovery) S5->S6

Fig 2. Step-by-step experimental workflow for evaluating quinoline-2-thiol fluorescent probes.

References

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO Source: ResearchGate (O'Connor et al., 2014) URL:[Link][2]

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds Source: DOI.org / Hindawi URL:[Link][3]

  • Synthetic, spectroscopic, fluorescence, and biological investigation of Co(II), Ni(II), Cu(II), and Zn(II) complexes of Schiff bases Source: Taylor & Francis URL:[Link][4]

Sources

Application

Application Note: Profiling the Anticancer Activity of Substituted Quinolines

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacological Context The quinoline scaffold (1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Context

The quinoline scaffold (1-azanaphthalene) is a privileged pharmacophore in medicinal chemistry. Due to its planar, nitrogen-containing heterocyclic structure, it readily interacts with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions[1][2]. In recent years, substituted quinoline derivatives have emerged as potent anticancer agents, demonstrating efficacy against multidrug-resistant malignancies[3][4].

The structural functionalization of the quinoline ring—particularly at the C-2, C-4, C-7, and C-8 positions—dictates its specific mechanism of action[3][5]. For example, the introduction of halogens (e.g., 7-chloro substitutions) or bulky hydrophobic moieties (e.g., trimethoxyphenyl groups) significantly enhances binding affinity to intracellular targets, driving potent cytotoxic responses[1][3].

Mechanisms of Action (MoA)

Substituted quinolines exert their anticancer effects through several distinct, highly targeted pathways:

  • Tubulin Polymerization Inhibition: Many quinoline derivatives act as combretastatin A-4 (CA-4) analogs, binding to the colchicine site on tubulin. This disrupts microtubule assembly, leading to catastrophic G2/M phase cell cycle arrest and subsequent apoptosis.

  • Topoisomerase Inhibition & DNA Intercalation: The planar aromatic core allows certain quinolines to intercalate between DNA base pairs or inhibit Topoisomerase I/II, preventing DNA replication and causing lethal DNA fragmentation[2][6].

  • Kinase Signaling Disruption: Specific derivatives function as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, c-Met) and intracellular signaling cascades (PI3K/Akt/mTOR), effectively starving the tumor of survival and angiogenic signals[5][7].

MoA Quinoline Substituted Quinoline Derivatives Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Topo Topoisomerase I/II Inhibition Quinoline->Topo Kinase Kinase Inhibition (EGFR, PI3K/Akt) Quinoline->Kinase Arrest G2/M Cell Cycle Arrest Tubulin->Arrest DNA DNA Fragmentation Topo->DNA Survival Decreased Cell Survival & Angiogenesis Kinase->Survival Apoptosis Apoptosis & Cell Death Arrest->Apoptosis DNA->Apoptosis Survival->Apoptosis

Fig 1: Primary intracellular targets and signaling pathways of substituted quinolines.

Quantitative Efficacy Data

The cytotoxic potency of quinoline derivatives varies significantly based on structural substitution and the target cancer cell line. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of recently developed functionalized quinolines.

Compound Class / DerivativeTarget Cell LineIC₅₀ / GI₅₀ ValueKey Mechanism / NoteRef
Ursolic acid-quinoline (4d) MDA-MB-231 (Breast)0.12 ± 0.01 µMMEK Inhibition / Apoptosis[8]
Ursolic acid-quinoline (4d) HeLa (Cervical)0.08 ± 0.01 µMMEK Inhibition / Apoptosis[8]
6,8-dibromotetrahydroquinoline HT29 (Colon)~47.5 µg/mLDNA Fragmentation[6]
CA-4 analog (Compound 4c) MDA-MB-231 (Breast)17 ± 0.3 µMTubulin Polymerization Inhibition
7-chloro-4-quinolinylhydrazone HL-60 (Leukemia)0.314 - 4.65 µg/mLCytotoxicity / Apoptosis[3]

Experimental Workflows & Protocols

To systematically evaluate novel substituted quinolines, researchers must progress from broad phenotypic screening to highly specific mechanistic validation[9].

Workflow Prep Compound Preparation Screen Cytotoxicity Screening (MTT) Prep->Screen Dose-response MoA Mechanism Profiling (Flow Cytometry) Screen->MoA IC50 selection Target Target Validation (Tubulin/Enzyme Assays) MoA->Target Pathway ID

Fig 2: Logical progression from primary cytotoxicity screening to target validation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, the optical density (OD) directly correlates with the number of viable cells[9][10]. This provides a high-throughput method to establish the IC₅₀ before moving to resource-intensive mechanistic assays.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231) in logarithmic growth phase.

  • Quinoline derivatives (dissolved in 100% DMSO to create a 10 mM stock).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (100% DMSO).

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and seed cells into a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence[10].
    
  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 to 72 hours[9].

  • MTT Incubation: Add 20 µL of the MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Rationale: This duration allows sufficient intracellular accumulation and reduction of the dye by viable cells.

  • Solubilization: Carefully aspirate the culture medium. Add 150 µL of pure DMSO to each well to dissolve the insoluble intracellular formazan crystals[9]. Agitate the plate on an orbital shaker for 10 minutes protected from light.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Self-Validating QC Check: The negative control (vehicle only) must yield an OD₅₇₀ of at least 0.8 to confirm baseline cell health. The positive control (e.g., Doxorubicin or Carboplatin) must demonstrate a >70% reduction in viability[10].

Protocol 2: Apoptosis & Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Once cytotoxicity is established, the mechanism of cell death must be defined. Annexin V-FITC binds selectively to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis)[8][9][10].

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well) and incubate overnight. Treat cells with the quinoline derivative at its predetermined IC₅₀ and 2×IC₅₀ concentrations for 24 and 48 hours[10].
    
  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes. Rationale: Discarding the supernatant will result in a false-negative underrepresentation of the late apoptotic population.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to halt the reaction.

  • Acquisition: Analyze immediately using a flow cytometer.

Self-Validating QC Check: Unstained cells must be used to set the baseline gating for autofluorescence. Single-stained controls (Annexin V only, PI only) are mandatory to calculate and apply proper fluorescence compensation matrices.

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Because many quinolines exhibit CA-4-like properties, a cell-free tubulin polymerization assay isolates the direct molecular target from broader cellular cytotoxicity. The assay utilizes a fluorescent reporter that increases its quantum yield upon binding to polymerized microtubules, allowing real-time kinetic tracking of assembly.

Step-by-Step Procedure:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Reaction Mixture: In each well, combine 10 µL of the test quinoline derivative (at varying concentrations) with 40 µL of Tubulin Reaction Buffer (containing 80 PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and the fluorescent reporter).

  • Initiation: Rapidly add 50 µL of purified porcine brain tubulin (final concentration ~3 mg/mL) to each well.

  • Kinetic Reading: Immediately place the plate in a fluorescent microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the linear polymerization phase. A decrease in Vmax compared to the vehicle control indicates inhibition of tubulin polymerization.

Self-Validating QC Check: The positive control (Colchicine or Paclitaxel) must show >80% inhibition or enhancement, respectively, to validate the functional integrity of the purified tubulin and the assay's sensitivity.

References

  • BenchChem Technical Support Team. "Protocol for Testing Anticancer Activity of Quinoline Derivatives." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Bt1-V6EjSEg1k4-eSHXAVU_jyGzHlxZaY56yD56fwRsh3E_MPgE1NJpDPqDtqhtuxR8TeviUgTb_acazfcwjAWKp-Z5j-KaKpbqTlAN5pYJ3zo3iBmd7NOa4kqQqpaZ4pLVBMhsTssFUo4LNEK8aaenW5k7nncevjQM5VqapX-MpoQADSDJV1rFgLIgUxBo3atYjgDZGIJyk2A8SeqDADr_K6rzwwQi9HJAIjd_78g==]
  • "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpobSe2IHBtG6gGN0QbOZ-CHDye8FcTctjCPCONRiV3nPS_A8Xm5FQuFEQ6K-zmIqCNuzd0ulUTcKnJcSDiQWgPZ0HLr0v6Zx-tfDrh0RNx9Cm7SYuqjFAaKwYJgxdisdd6_4AplxUJXVa-hGJCsGiZnzkawFyS8L1i7bGeQWLBjKx95eJC3zTrXknn-Wg_aVCyVvWDyesQacDC-Kkq5NDLepF]
  • "Biological activity and molecular docking studies of some new quinolines as potent anticancer agents." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6i3jPdc6WyYMcR5QJQri0lv2r5bsBm1RKvov5b69uHYzggkkDsvbL1tGjcAtTjkdvw-bTCqXWV5CY3f9THc3zpQpwKEtnpGI8d_OXc1f9BM4vPtdeIUxBr7Y1vWLF3SetE23]
  • "Simple C-2-Substituted Quinolines and their Anticancer Activity." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx5cwS631CoQmGPXO-6ZL71pIQfJAl3rvXdehkI1zVlS40y41aiDhoFGWZh9ADpsZLbHHaTxA2bxYu0zu0xjbDQBYRfLW9TdNzRQdHXQELQVERs_7q-IK2qoq7gPG4fQqDHyE28JRSXdBaw5Hi1ur5siHjVg8mmM42OG6Rc-s-fTCBCvKBZNH96A5rG8Xkr3047jb0kTKItLk3thG8-3c5flfcm5HkTpxz66YOYg==]
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Oriental Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgsYLboBSj19pHv3DcGArlB2QZ7eVw2tUkFKq6WvcORXremWMs6NArHDaVCafZzBFMTf7OvDFfDRhZAN1ha1SI0ajvV_V1dxrjkoZvwGoev5WiAxO2xmdaW1lUiFEyz4Nijn4t5Ge1WYtfQycAJFU2KQewFJzOxNAabcyxKcD7JQsy6MtlGKpMAaTaxvtFDDlJtCkJDFqiyhMI6_sEfY8Djh9g-4doYi74Zq84yGZsSJlHmL9dha-n8VqiimiJT3c7v3CE]
  • "Anticancer Activity of Quinoline Derivatives; An Overview." Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiCFVlD5KK4u8-Hnic5EJU0TRfSy4msHYnV0o3iBKz1pvQTJ7Fpuvo2PWLBCLYn4CA4TnkZrx4UrIc_kxVM6gL98umBBirmCqCZar8SsWxTFL2pNkLdTjQIDEgxJVy2_8VY-2BQwTQ0umrjpq6GY8cr6_UthQvULYshmG0AAEo3EoZsZJEpLNx0x1LcHuxUedIypszFA==]
  • "Exploration of quinolone and quinoline derivatives as potential anticancer agents." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDsMDBDNK2yujZF7ppFE-KRYMXSxfwCd-hE7yeao6ZCdPjOHcQUClqVutNGL5nsY9_S1Sr-aKH9yMJbiATMKchHfb10vbpQw5r47ceEBNaCGhx2EqTbxHhn3P_4253VYDoSxYHOJ8yy-jFpBE=]
  • "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOHXv8V4eUSKoFQ5_xlNSZcsXsZlNiJ_YAgGywYCBjWhBItY7x6vAKLOoJfuR1M8GLBTtvCEVFHVS-ctTd_NXHkgDSJFzu9dfeRnWBOAaf2wR-Vole8ivHsOyquOtofaB_f2HLDSpKVaDr9EscVepfG3cQHHiI4ijF]
  • "Heterocyclic Anticancer Agents." DOKUMEN.PUB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEZBxHd5KnSkYYEUBAhzPItaalhSipIUrOacDWUZ8Fff035m_JELKA4bvDe3de3cmrkjdEk4vDf-A_Oqgnhh6oorNu8-NwX_Su_hJX4vA_jNIMTBswkLt_MMw4nwNk5IKD_qMnr7CJWeIDl54E1YDJ_2PHWvq3D3bWps4svll7_nEJe18f9kYSxF8Oe406]
  • BenchChem Technical Support Team. "2,4,6-Trimethylquinoline." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZfhRto1LBALHvVTTe69YaYtjAP1yU9XYN9gCIKhT1dTMHxrA4gGv8N7EhPF9-afB6bjbGzHDVuhaIHzM_7AuRE0qOFb7_OwvUSqfvSl-YnBsSUO4CuL2rAS59CMEnoPhuJX1PTw==]
  • "Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid." Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPXi_MpjgtwsuSD3Ld5L4cM77YwRNqonNgWET3fv-UPK3RUwplQ53aYdQJtnNSbZYK6nvlrIjdg27ZGF4F2rzO3aQzXmTc0d0-eCeH-cv3thMmq1aaJrO2e5KqWRY-EaVPrWmvtJPN2UmyaclsmLFZgsI42c8Z_veWll3QTA==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for the synthesis of 3-ethyl-5,8-dimethylquinoline-2-thiol.

Mechanistic Overview & Synthesis Workflow

The synthesis of highly substituted quinoline-2-thiols requires precise control over electronic effects and reaction thermodynamics. The most reliable pathway avoids direct thionation of the lactam, which often yields complex mixtures. Instead, we utilize a two-step activation-displacement strategy: deoxychlorination of the quinolone precursor followed by nucleophilic aromatic substitution (


) with a sulfur nucleophile[1].

SynthesisWorkflow SM 3-Ethyl-5,8-dimethyl quinolin-2(1H)-one Step1 Chlorination (POCl3, 90°C) SM->Step1 Int 2-Chloro-3-ethyl- 5,8-dimethylquinoline Step1->Int Step2 Thionation (Na2S, DMF, RT) Int->Step2 Prod 3-Ethyl-5,8-dimethyl quinoline-2-thiol Step2->Prod

Synthesis workflow of 3-Ethyl-5,8-dimethylquinoline-2-thiol from quinolone.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By integrating in-process controls (IPCs), you can verify the success of each transformation before proceeding, eliminating downstream failures.

Protocol A: Deoxychlorination to 2-Chloro-3-ethyl-5,8-dimethylquinoline

Causality: Phosphorus oxychloride (


) serves as both the solvent and the activating agent. It converts the tautomeric 2-hydroxyquinoline into a highly reactive phosphorodichloridate intermediate, which undergoes immediate nucleophilic attack by chloride ions to yield the 2-chloro derivative.
  • Preparation: Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 3-ethyl-5,8-dimethylquinolin-2(1H)-one (10.0 mmol).

  • Activation: Slowly add

    
     (50.0 mmol, 5.0 eq). Note: The 5-fold excess is critical to maintain a fluid reaction matrix as polyphosphate byproducts accumulate.
    
  • Heating: Heat the mixture to 90 °C under continuous stirring for 4–6 hours.

  • Self-Validation Check (IPC): Withdraw a 50 µL aliquot, quench into 1 mL of saturated

    
    , and extract with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the highly polar baseline lactam spot confirms the reaction is complete.
    
  • Optimized Quench: Cool the reactor to room temperature. Perform an inverse quench by adding the reaction mixture dropwise into a vigorously stirred solution of 50:50 v/v acetonitrile/water maintained below 5 °C[2].

  • Isolation: Adjust the pH to 7.0 using 5M

    
    . Extract with dichloromethane (3 x 50 mL), dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Nucleophilic Thionation to 3-Ethyl-5,8-dimethylquinoline-2-thiol

Causality: The 2-chloro position is highly activated for


 due to the electron-withdrawing nature of the adjacent quinoline nitrogen. Using anhydrous 

-dimethylformamide (DMF) selectively solvates the sodium cations, leaving the sulfide anion (

) "naked" and highly nucleophilic[3].
  • Preparation: Dissolve the isolated 2-chloro-3-ethyl-5,8-dimethylquinoline (10.0 mmol) in anhydrous DMF (30 mL). Degas the solution by sparging with argon for 10 minutes to prevent oxidative dimerization.

  • Substitution: Add powdered, anhydrous sodium sulfide (

    
    , 15.0 mmol, 1.5 eq) in one portion.
    
  • Reaction: Stir the mixture at room temperature for 2 hours under an argon atmosphere[1].

  • Self-Validation Check (IPC): The suspension will transition to a deep orange, homogeneous solution. LC-MS analysis should reveal the complete disappearance of the starting material and the emergence of the product mass (

    
    ).
    
  • Precipitation: Pour the mixture into 150 mL of crushed ice-water. The product initially exists as a water-soluble sodium thiolate salt.

  • Acidification: Slowly add glacial acetic acid until the pH reaches 4.0–4.5. The neutral thiol will precipitate as a yellow-orange solid[3].

  • Isolation: Filter the precipitate, wash thoroughly with deionized water to remove residual DMF and sodium acetate, and dry under high vacuum.

Troubleshooting & Mechanistic FAQs

Q1: Why did my reaction violently exotherm during the water quench, destroying my yield?

A: You likely performed a direct quench (pouring water into


). Mechanistic studies using Accelerated Rate Calorimetry (ARC) have shown that direct quenching traps unreacted 

inside an organic phase, leading to a delayed, violent exothermic hydrolysis that releases massive amounts of

gas and heat[2]. Always use an inverse quench (adding the reaction mixture into a cold aqueous/organic solvent blend) to safely dissipate the energetic metastable intermediates.

QuenchLogic Start Hot Reaction Mixture (Excess POCl3) Decision Quench Method? Start->Decision Direct Direct Quench (Pour into Ice/Water) Decision->Direct Traditional Inverse Inverse Quench (Add to MeCN/H2O < 5°C) Decision->Inverse Optimized Risk High Exotherm Risk Uncontrolled HCl Release Direct->Risk Safe Controlled Hydrolysis Safe Intermediate Dissipation Inverse->Safe

Logical decision tree for safe POCl3 quenching to prevent thermal runaway.

Q2: My purified product shows two distinct sets of peaks in the -NMR spectrum. Is it contaminated?

A: Not necessarily. Quinoline-2-thiols exhibit a well-documented thiol-thione tautomerism [3]. In solution, the proton can migrate from the sulfur atom to the adjacent ring nitrogen, creating an equilibrium between 3-ethyl-5,8-dimethylquinoline-2-thiol and 3-ethyl-5,8-dimethylquinoline-2(1H)-thione. This dynamic equilibrium often presents as broadened or split peaks in NMR, particularly in polar aprotic solvents like DMSO-


.
Q3: I am seeing a highly non-polar byproduct on my TLC plate. What is it, and how do I prevent it?

A: This is the symmetrical disulfide byproduct (bis(3-ethyl-5,8-dimethylquinolin-2-yl) disulfide). Thiolates are highly susceptible to oxidation by atmospheric oxygen. To prevent this, ensure your DMF is thoroughly degassed and maintain a strict argon or nitrogen atmosphere during the


 addition and subsequent stirring.
Q4: Can I skip the chlorination step and directly thionate the quinolone using Lawesson's Reagent?

A: Yes, direct thionation of quinolones using Lawesson's reagent is a viable one-step alternative[4]. However, while it reduces the step count, it often requires harsh refluxing conditions in toluene or THF and complicates purification due to the generation of persistent phosphorus-sulfur byproducts. We recommend the two-step


 route for higher purity and scalability.

Quantitative Data Summary: Thionation Strategy Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational trade-offs of the three primary thionation methodologies applicable to the 3-ethyl-5,8-dimethylquinoline scaffold.

Thionation MethodReagents & SolventTemp & TimeAverage YieldKey AdvantagePrimary Limitation
Nucleophilic Substitution

in DMF
RT, 2 h85–92%Extremely fast; high purity profile.Requires strict inert atmosphere to prevent disulfide formation.
Isothiouronium Hydrolysis Thiourea in Ethanol78 °C, 4–6 h75–80%Avoids handling highly toxic/odorous

.
Requires a secondary alkaline hydrolysis step to release the thiol.
Direct Thionation Lawesson's Reagent in THF65 °C, 5–12 h60–80%One-step process; skips

chlorination.
Difficult chromatographic removal of phosphorus oxide byproducts.

References

[2] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Organic Process Research & Development - ACS Publications

[1] Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols Benchchem

[3] The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds Benchchem

[4] Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications PMC - National Institutes of Health

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Quinoline-2-thiols

Welcome to the technical support center dedicated to resolving the challenges associated with the purification of quinoline-2-thiols. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the challenges associated with the purification of quinoline-2-thiols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these versatile heterocyclic compounds. Quinoline-2-thiols, and their tautomeric form quinoline-2(1H)-thiones, are valuable scaffolds in medicinal chemistry and materials science.[1][2] However, their purification can be fraught with difficulties, from stubborn impurities to product instability. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of quinoline-2-thiols in a question-and-answer format, providing both the underlying causes and actionable solutions.

Issue 1: My final product is a persistent oil and refuses to crystallize.

  • Potential Causes:

    • Residual Solvents: The presence of high-boiling point solvents like DMF or DMSO can prevent crystallization.

    • Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.

    • Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of your specific quinoline-2-thiol derivative.

  • Troubleshooting & Protocols:

    • Solvent Screening: A systematic solvent screening is the first and most critical step.[3] Given the dual nature of the molecule (a nonpolar quinoline core and a polar thiol group), a range of solvents and binary mixtures should be tested.

      • Recommended Single Solvents: Alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene) are good starting points.[3]

      • Binary Solvent Systems: Dissolve the oil in a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor," less polar solvent (e.g., hexane or pentane) at an elevated temperature until turbidity persists.[3][4]

    • Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[4] This is an effective method for both purification and solidification.

      • Protocol for Hydrochloride Salt Formation: Dissolve the oily compound in a minimal amount of a suitable solvent like isopropanol or ether. Slowly add a solution of HCl in the same or a miscible solvent. The hydrochloride salt should precipitate out and can be collected by filtration.[4] The free base can be regenerated by treatment with a mild base.

    • Trituration: If crystallization fails, dissolve the oil in a small amount of a good solvent and then add a large excess of a poor, non-polar solvent like pentane.[5] Stirring this mixture vigorously can sometimes cause the compound to precipitate as an amorphous solid, which can then be collected and further purified.

Issue 2: I'm observing significant streaking and poor separation during silica gel column chromatography.

  • Potential Cause:

    • The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[5] This leads to irreversible adsorption, band tailing, and poor separation.

  • Troubleshooting & Protocols:

    • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

      • Recommended Modifiers: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.[5] For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[5]

    • Alternative Stationary Phases: If a basic modifier doesn't resolve the issue, consider a less acidic stationary phase.

      • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[5]

      • Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine.

    • Reverse-Phase Chromatography: For highly polar quinoline-2-thiol derivatives, reverse-phase chromatography using a C18 stationary phase may provide better separation.

Issue 3: My purified quinoline-2-thiol is yellow or brown, and the color intensifies over time.

  • Potential Causes:

    • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of colored disulfide byproducts.[6] This process can be accelerated by exposure to air, light, and trace metal ions.[7][8]

    • Photodegradation: Many quinoline compounds are sensitive to light and can degrade upon exposure to UV or ambient light, leading to the formation of colored byproducts.[8]

  • Troubleshooting & Protocols:

    • Minimize Exposure to Oxygen and Light:

      • During workup and purification, use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Store the purified compound in a dark container, protected from light.[8][9] Amber vials are a good option.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA to aqueous solutions during extraction can be beneficial.[7]

    • Storage Conditions: For long-term storage, keep the purified quinoline-2-thiol as a solid at low temperatures (e.g., -20°C) under an inert atmosphere.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the tautomeric equilibrium of quinoline-2-thiol, and how does it affect purification?

Quinoline-2-thiol exists in a tautomeric equilibrium with quinoline-2(1H)-thione.[2][12] Quantum mechanical calculations and spectroscopic data suggest that the thione form is generally the major tautomer.[12] This equilibrium can influence the compound's polarity and its interactions with chromatographic stationary phases. For purification purposes, it is important to be aware that you are likely handling a mixture of tautomers, which may not always be separable by standard chromatographic techniques.

Q2: What are the common impurities I should expect in the synthesis of quinoline-2-thiols?

Common impurities can include:

  • Starting Materials: Unreacted starting materials, such as 2-chloroquinolines or quinoline N-oxides.[2]

  • Disulfide Byproducts: Formed via the oxidation of the thiol group.[6]

  • Side-Reaction Products: Depending on the synthetic route, these can include regioisomers or products from self-condensation of reactants.[13]

Q3: How can I effectively monitor the progress of my column chromatography purification?

Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[14][15] Use the same stationary phase for your TLC plate as you are using in your column. It is also advisable to use a visualization method that is sensitive to your compound, such as a UV lamp. For quinoline derivatives, which are often UV-active, this is a straightforward approach.

Q4: My yield is consistently low after purification. What are the likely causes?

Low yields can result from several factors:

  • Incomplete Reaction: Ensure your synthesis has gone to completion by monitoring it with TLC.

  • Loss during Workup: Quinoline-2-thiols can have some solubility in aqueous layers, especially if the pH is not carefully controlled. Ensure you perform extractions at an appropriate pH to minimize losses.

  • Degradation: As mentioned previously, oxidation and photodegradation can lead to product loss.[8]

  • Irreversible Adsorption on Silica Gel: If you are not using a basic modifier during column chromatography, a significant portion of your product may be irreversibly adsorbed onto the column.[5]

  • Excessive Solvent in Recrystallization: Using too much solvent during recrystallization will result in a significant amount of your product remaining in the mother liquor.[16]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Quinoline-2-thiols

Polarity of DerivativeStationary PhaseRecommended Eluent System (v/v/v)Notes
Low to MediumSilica GelHexane:Ethyl Acetate (9:1 to 1:1) + 0.5% NEt₃The addition of triethylamine (NEt₃) is crucial to prevent streaking.[5]
Medium to HighSilica GelDichloromethane:Methanol (99:1 to 9:1) + 0.5% NEt₃For more polar derivatives, a more polar eluent system is required.
Basic DerivativesNeutral AluminaHexane:Ethyl Acetate (9:1 to 1:1)Alumina is a good alternative to silica for basic compounds.[5]
Highly PolarReverse-Phase (C18)Acetonitrile:Water or Methanol:WaterMay require a buffer to control pH.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography with a Basic Modifier

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Prepare the Sample: Dissolve the crude quinoline-2-thiol in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% NEt₃). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Binary Solvent System

  • Dissolution: Dissolve the impure quinoline-2-thiol in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).[17]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.[17]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.[16]

  • Cooling: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Final Product Crude Crude Quinoline-2-thiol TLC Analyze by TLC Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single Major Spot Column Column Chromatography TLC->Column Multiple Spots OilyProduct Oily Product Recrystallization->OilyProduct Fails Pure Pure Quinoline-2-thiol Recrystallization->Pure Success Streaking Streaking on TLC Column->Streaking Issue Encountered Column->Pure Success OilyProduct->Column Proceed to Chromatography Streaking->Column Add Basic Modifier

Caption: A decision-making workflow for the purification of quinoline-2-thiols.

Disulfide_Formation Thiol1 Quinoline-2-thiol (R-SH) Oxidant [O] (Air, Light, Metal Ions) Thiol1->Oxidant Thiol2 Quinoline-2-thiol (R-SH) Thiol2->Oxidant Disulfide Disulfide Byproduct (R-S-S-R) Oxidant->Disulfide

Caption: The oxidation of quinoline-2-thiols to form disulfide impurities.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]

  • BenchChem. (2025).
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Wang, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38695-38699. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Tajbakhsh, M., et al. (2006). A simple, rapid, and highly efficient method for the preparation of symmetrical aliphatic, aromatic, and heteroaromatic disulfides is reported.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Thermo Scientific. Quinoline-2-thiol, 97%. Fisher Scientific.
  • Firouzabadi, H., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. BenchChem.
  • Shyaula, S. L. (2016).
  • LookChem.
  • Magritek.
  • BenchChem. (2025).
  • Vlasakakis, K. V., et al. (2022).
  • Abdel-Wahab, B. F., et al. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 5(10), 7353-7359. [Link]

  • Kumar, S., et al. (2010). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. Tetrahedron Letters, 51(20), 2739-2741.
  • MDPI. (2025).
  • Fronczek, F. R., et al. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • El-Sayed, M. A.-A., & Abdel-Wahab, B. F. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 18(10), 2475-2512.
  • LabXchange. (2024).
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

  • BenchChem. (2025). Technical Support Center: 4,6,8-Trimethyl-quinoline-2-thiol Based Assays. BenchChem.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Justies, N., et al. (2020). Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light. Polymers, 12(12), 2898. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Google Patents.
  • Google Patents. Quinoline compounds and process of making same.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Le-Vinh, B., et al. (2026). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 514(1), 131-138.
  • Pharmaffiliates. Quinoline-impurities.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Ethyl-5,8-dimethylquinoline-2-thiol in Solution

Welcome to the Technical Support Center. As application scientists, we understand that handling functionalized quinoline-2-thiols requires precise environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that handling functionalized quinoline-2-thiols requires precise environmental control. 3-Ethyl-5,8-dimethylquinoline-2-thiol is a highly reactive compound whose stability in solution is dictated by tautomerism, pH-dependent ionization, and susceptibility to oxidative dimerization.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent stability issues during assay development and compound storage.

Troubleshooting Guide: Diagnostics & Causality

Issue 1: Progressive Loss of Assay Signal or Fine Precipitation

Symptom: Your stock solution turns slightly yellow over time, loses potency in biological assays, or develops a fine, insoluble precipitate. Causality: The free thiol group (-SH) is highly nucleophilic and prone to 1[1]. This reaction is accelerated by dissolved oxygen, alkaline pH (which increases the concentration of the highly reactive thiolate anion), and trace transition metals like Cu²⁺ and Fe³⁺[2]. Disulfide dimers of quinoline derivatives typically exhibit drastically reduced solubility and altered binding affinities. Resolution: Utilize degassed solvents, supplement aqueous buffers with 1 mM EDTA to chelate trace metals, and maintain a slightly acidic to neutral pH (pH 6.0–7.0) during storage.

Issue 2: Unexpected Shifts in UV-Vis or Fluorescence Quenching

Symptom: Spectroscopic readings fluctuate depending on the solvent used, even when the compound is freshly prepared. Causality: 3-Ethyl-5,8-dimethylquinoline-2-thiol exists in a solvent-dependent3[3]. Quantum mechanical calculations and absorption spectra confirm that the thione is often the major tautomer in polar solutions, significantly altering the photophysical behavior of the molecule. Resolution: Standardize the solvent system and equilibration time before taking spectroscopic measurements. Do not compare fluorescence data across solvents with varying polarities without correcting for this tautomeric shift.

Issue 3: High Background Signal in Screening Assays

Symptom: The compound appears as a "hit" across multiple unrelated biochemical assays. Causality: Thiol-containing quinoline derivatives can act as4[4]. The nucleophilic thiol can covalently react with electrophilic assay components, or the quinoline moiety can chelate essential metal cofactors. Resolution: Run a counter-screen without the target enzyme to check for non-specific reactivity.

Quantitative Stability Profiles

The following table summarizes the expected stability of 10 mM 3-Ethyl-5,8-dimethylquinoline-2-thiol under various solution conditions.

Solvent SystempHAdditivesEstimated Half-Life (t½)Primary Degradation Pathway
DMSO (Ambient Air) N/ANone< 24 hoursRapid Disulfide Dimerization
DMSO (Argon Purged) N/ANone> 4 weeksStable
Aqueous Buffer 7.4None~4 hoursThiolate-driven Oxidation
Aqueous Buffer 7.41 mM EDTA + 1 mM TCEP> 7 daysStable (Reduction maintained)
Aqueous Buffer 5.5None~48 hoursSlow Oxidation

Mechanistic Workflow: Oxidation & Prevention

The diagram below maps the logical relationship between environmental triggers, the chemical state of 3-Ethyl-5,8-dimethylquinoline-2-thiol, and the interventions required to maintain stability.

G Thiol 3-Ethyl-5,8-dimethylquinoline-2-thiol (Free Thiol) Thiolate Thiolate Anion (High pH) Thiol->Thiolate pH > 7.0 Tautomer Quinoline-2(1H)-thione (Tautomer) Thiol->Tautomer Equilibrium Oxidation O2 / Trace Metals (Oxidative Stress) Thiolate->Oxidation Electron Transfer Disulfide Disulfide Dimer (Inactive/Precipitate) Oxidation->Disulfide Dimerization Prevention Degassing & Antioxidants (DTT, TCEP) Disulfide->Prevention Reduction (Rescue) Prevention->Thiol Maintains Reduced State

Workflow of 3-Ethyl-5,8-dimethylquinoline-2-thiol oxidation and prevention strategies.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system . Protocol A prevents degradation, while Protocol B empirically proves the success of Protocol A.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Causality: Removing dissolved oxygen and chelating catalytic trace metals prevents the initial single-electron transfer required for 5[5].

  • Solvent Degassing: Sparge anhydrous DMSO or DMF with high-purity Argon gas for 15–20 minutes to displace dissolved O₂.

  • Chelator Addition (For Aqueous Work): If preparing an aqueous working solution, pre-dissolve EDTA to a final concentration of 1 mM to sequester catalytic metals.

  • Dissolution: Weigh the 3-Ethyl-5,8-dimethylquinoline-2-thiol powder under an inert atmosphere (e.g., a glove box or nitrogen-flushed bag). Dissolve in the degassed solvent to achieve a 10 mM stock.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation), blanket the headspace with Argon, seal tightly, and store at -80°C[4].

Protocol B: Self-Validating Thiol Integrity Assay (Ellman's Method)

Causality: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts stoichiometrically with free thiols to release the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), quantifiable at 412 nm. Disulfides do not react. High absorbance validates that Protocol A successfully preserved the free thiol state[2].

  • Reagent Prep: Prepare 50 mM sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. Dissolve DTNB to 2 mM in this buffer.

  • Reaction: Mix 10 µL of the diluted 3-Ethyl-5,8-dimethylquinoline-2-thiol sample (target concentration ~0.1 mM) with 990 µL of the DTNB reagent.

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Measurement: Measure absorbance at 412 nm against a reagent blank. Calculate the free thiol concentration using the TNB extinction coefficient (14,150 M⁻¹cm⁻¹).

Frequently Asked Questions (FAQs)

Q: Can I use DTT instead of TCEP to maintain the reduced state in my assays? A: Yes, both are effective reducing agents that operate via6[6]. However, DTT contains two thiol groups that will react with Ellman's reagent (invalidating Protocol B) and may interfere with downstream thiol-reactive assays. TCEP is a phosphine-based, non-thiol alternative that operates efficiently over a wider pH range without interfering with thiol-quantification assays.

Q: Does the position of the ethyl and methyl groups affect the stability of the thiol? A: Yes. The alkyl substitutions (3-ethyl, 5,8-dimethyl) increase the electron density of the quinoline ring via inductive effects. This subtly increases the nucleophilicity of the thiol/thiolate, making it slightly more susceptible to oxidation compared to an unsubstituted quinoline-2-thiol.

Q: If my compound has already precipitated as a disulfide, can I rescue it? A: In many cases, yes. You can attempt to reduce the disulfide dimer back to the monomeric thiol by incubating the suspension with a 10-fold molar excess of DTT or TCEP for 1-2 hours at room temperature[1]. Re-quantify the free thiol recovery using Protocol B before proceeding with your experiment.

References

  • Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol.Benchchem.
  • Technical Support Center: 4,6,8-Trimethyl-quinoline-2-thiol Based Assays.Benchchem.
  • Quantification of Thiols and Disulfides.
  • 15.7: Redox Reactions of Thiols and Disulfides.Chemistry LibreTexts.
  • A tautomeric equilibrium exists for quinoline-2-thiol and quinoline-2(1H)-thione.Growing Science.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-Ethyl-5,8-dimethylquinoline-2-thiol

An in-depth guide to safeguarding the integrity of 3-Ethyl-5,8-dimethylquinoline-2-thiol through effective oxidation prevention strategies. Section 1: Foundational Understanding & FAQs This section addresses the most com...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to safeguarding the integrity of 3-Ethyl-5,8-dimethylquinoline-2-thiol through effective oxidation prevention strategies.

Section 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the stability of 3-Ethyl-5,8-dimethylquinoline-2-thiol, providing a crucial knowledge base for all users.

Q1: What is 3-Ethyl-5,8-dimethylquinoline-2-thiol and why is it susceptible to oxidation?

A1: 3-Ethyl-5,8-dimethylquinoline-2-thiol is a heterocyclic organic compound featuring a quinoline core, which is prevalent in many biologically active molecules.[1] Its key functional group is the thiol (-SH) at the 2-position. Thiol groups are inherently susceptible to oxidation.[2] The primary oxidative pathway involves the coupling of two thiol molecules to form a disulfide (-S-S-) dimer, a reaction readily initiated by atmospheric oxygen. This transformation alters the molecule's structure, properties, and biological activity.

Q2: How can I visually identify potential oxidation of my compound?

A2: While not definitive, visual cues can be the first indicator of degradation. Pure 3-Ethyl-5,8-dimethylquinoline-2-thiol is typically a crystalline solid. Oxidation may lead to:

  • Color Change: A shift from a white or pale yellow to a more intense yellow or brownish hue.

  • Change in Solubility: The disulfide dimer often has different solubility characteristics than the parent thiol, which might manifest as cloudiness or precipitation in a solution that was previously clear.

  • Inconsistent Analytical Data: Unexplained peaks in NMR, HPLC, or Mass Spectrometry data are strong indicators of the presence of impurities, such as the oxidized dimer.

Q3: What is the primary product of oxidation?

A3: The most common oxidation product is the corresponding disulfide, 1,2-bis(3-ethyl-5,8-dimethylquinolin-2-yl)disulfane. This occurs through a two-electron oxidation process where two thiol molecules are linked.[3]

Oxidation_Pathway Thiol1 Quinoline-SH Disulfide Quinoline-S-S-Quinoline Thiol1->Disulfide Thiol2 Quinoline-SH Thiol2->Disulfide Oxidant [O] (e.g., O₂) Oxidant->Disulfide Oxidation Water H₂O

Caption: Oxidation of two thiol molecules to a disulfide dimer.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and solve problems related to compound stability during your experimental workflow.

Q4: My stored compound shows impurities on a TLC/HPLC analysis. What went wrong?

A4: This is a classic sign of degradation during storage. The most likely cause is gradual oxidation from repeated exposure to air and/or moisture. Thiols are known to be sensitive to atmospheric conditions.[4]

Solution:

  • Assess the Atmosphere: Was the compound stored under an inert atmosphere (e.g., Argon or Nitrogen)? If not, this is the primary cause. Air contains ~21% oxygen, which is a potent oxidant for thiols.

  • Check the Container Seal: Even under an inert atmosphere, a poor seal (e.g., a loose cap, a degraded rubber septum) can allow air to slowly leak in over time. Always use vials with tight-fitting caps, preferably with a PTFE liner. For long-term storage, sealing the vial with paraffin film is recommended.

  • Consider Temperature: While room temperature might be acceptable for short periods, long-term storage should be at lower temperatures (e.g., 2-8°C or -20°C) to decrease the rate of any potential degradation reactions.[5]

  • Aliquot the Material: To prevent contamination and repeated air exposure of the bulk material, it is best practice to divide a new batch of the compound into smaller, single-use aliquots.[6]

Q5: My reaction is giving low yields and multiple side products. Could oxidation be the culprit?

A5: Yes. If your reaction is sensitive to the nucleophilicity of the thiol group, its oxidation to a disulfide will effectively remove the active starting material from the reaction mixture, leading to lower yields. Furthermore, the disulfide itself or other oxidation byproducts could potentially react with your reagents to form unexpected side products.

Solution: Implement Air-Free Techniques. For any reaction involving 3-Ethyl-5,8-dimethylquinoline-2-thiol, using air-free techniques is critical.[7][8] This involves removing atmospheric oxygen and moisture from the reaction vessel and reagents. The two most common methods are working in a glovebox or using a Schlenk line.[6][9]

Troubleshooting_Workflow Observation Low Yield / Impurities Observed Question1 Was the reaction run under an inert atmosphere? Observation->Question1 Cause_Oxidation Probable Cause: Oxidation by Air Question1->Cause_Oxidation No Question2 Were the solvents and reagents degassed? Question1->Question2 Yes Solution_Inert Solution: Implement Air-Free Techniques (Glovebox / Schlenk Line) Cause_Oxidation->Solution_Inert Cause_DissolvedO2 Probable Cause: Oxidation by Dissolved O₂ Question2->Cause_DissolvedO2 No Other_Causes Consider other reaction parameters (temp, stoichiometry, reagent purity). Question2->Other_Causes Yes Solution_Degas Solution: Use Degassed Solvents (See Protocol 2.2) Cause_DissolvedO2->Solution_Degas

Caption: Troubleshooting workflow for low yield or impurity issues.

Q6: I used an inert atmosphere, but still see signs of oxidation. What else could be wrong?

A6: This indicates that trace amounts of oxygen are still present. The most common source is dissolved oxygen in your reaction solvents.[4] Even if the headspace of your flask is inert, the solvent itself can be saturated with air.

Solution: Degas Your Solvents. Before use, all solvents should be thoroughly degassed. There are several effective methods:

  • Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[4][7] The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the solvent is thawed. This cycle is typically repeated three times.

  • Purging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[9] This method is simpler but generally less effective than freeze-pump-thaw.

  • Sonication Under Vacuum: Applying a light vacuum to the solvent while sonicating can also help remove dissolved gases.[9]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step instructions for the essential techniques discussed above.

Protocol 3.1: Handling and Storage of 3-Ethyl-5,8-dimethylquinoline-2-thiol

This protocol ensures the long-term stability of your compound.

Materials:

  • Vials with PTFE-lined caps

  • Paraffin film

  • Glovebox or Schlenk line with a source of dry, inert gas (Argon preferred)

  • Spatula

Procedure:

  • Inert Environment: Perform all aliquoting and handling of the solid compound inside a glovebox or under a positive pressure of inert gas from a Schlenk line.[6]

  • Aliquot: Upon receiving a new batch, immediately divide the bulk material into smaller, pre-weighed, single-use aliquots in appropriately sized vials.

  • Seal: Tightly cap each vial. For long-term storage, wrap the cap-vial interface with paraffin film to create an additional barrier against atmospheric ingress.

  • Label: Clearly label each vial with the compound name, batch number, amount, and date.

  • Store: Store the sealed vials in a designated, dark location at the recommended temperature.

Storage Condition Recommendation Rationale
Atmosphere Dry Argon or NitrogenPrevents contact with atmospheric oxygen and moisture, the primary drivers of oxidation.[7][8]
Temperature 2-8°C (Short-term) or -20°C (Long-term)Reduces the kinetic rate of degradation reactions.
Container Amber glass vial with PTFE-lined capProtects from light (which can catalyze oxidation) and provides an excellent chemical-resistant seal.
Handling Aliquot into single-use quantitiesMinimizes repeated exposure of the bulk stock to potential contaminants and atmosphere.[6]
Protocol 3.2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the standard procedure for running a reaction while excluding air.

Materials:

  • Schlenk flask (oven-dried)

  • Rubber septa

  • Schlenk line with dual vacuum/inert gas manifold

  • Cannula (double-tipped needle)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure your Schlenk flask and stir bar are thoroughly dried in an oven (e.g., >120°C for at least 4 hours) to remove adsorbed water.[7]

  • Assembly: While still hot, assemble the flask with the stir bar inside and cap it with a rubber septum. Allow it to cool to room temperature under a stream of inert gas.

  • Purge and Refill: Connect the flask to the Schlenk line via a needle through the septum. Carefully evacuate the flask under vacuum, then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[8]

  • Adding Solids: Add the 3-Ethyl-5,8-dimethylquinoline-2-thiol to the flask under a positive pressure of inert gas (a "counterflow" of gas exiting the flask) to prevent air from entering.

  • Adding Solvents: Add your previously degassed solvent to the flask via a cannula or a gas-tight syringe.[9]

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (often visualized with an oil bubbler connected to the manifold exhaust) throughout the duration of the reaction.

Section 4: Analytical Methods for Detecting Oxidation

Validation is key. These methods allow you to quantify the purity of your compound and detect the presence of the disulfide dimer.

Technique Principle What to Look For Pros/Cons
HPLC (Reverse Phase) Separation based on polarity. The disulfide dimer is typically less polar than the thiol.The appearance of a new peak with a longer retention time than the parent thiol.Pro: Highly quantitative, excellent for purity assessment.[3] Con: Requires method development.
Thin-Layer Chromatography (TLC) Similar to HPLC. The less polar disulfide will have a higher Rf value (travel further up the plate).A new spot appearing above the spot for the starting material.Pro: Fast, simple, and inexpensive for quick checks. Con: Not quantitative.
Mass Spectrometry (MS) Measures the mass-to-charge ratio.A peak corresponding to the molecular weight of the disulfide dimer (M.W. = 2 * M.W. of thiol - 2).Pro: Confirms the identity of the impurity. Con: May require chromatographic separation first (LC-MS).
UV-Vis Spectroscopy The thiol and disulfide may have different UV absorption profiles.A shift in the λmax or a change in the shape of the absorption spectrum.Pro: Quick and simple. Con: Often not specific enough for complex mixtures.[10]
Ellman's Test (DTNB Assay) 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored product measured at ~412 nm.A decrease in the expected absorbance for a given concentration indicates a loss of free thiol groups.Pro: A standard method for quantifying free thiols.[11] Con: Measures total free thiol, not specific to your compound in a mixture.

References

  • Wikipedia contributors. (2024). Air-free technique. Wikipedia, The Free Encyclopedia. [Link]

  • Kateryna, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Twistaroma. (2022). Thiol sensing: From current methods to nanoscale contribution. [Link]

  • Poole, L. B., & Nelson, K. J. (2009). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. PMC. [Link]

  • Der Pharma Chemica. (2016). A Review: Biological Importance of Heterocyclic Compounds. [Link]

  • Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. SfRBM. [Link]

  • Bugaenko, D. I., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. [Link]

  • Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. [Link]

  • IJNRD. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. [Link]

  • van der Reest, J., et al. (2018). The role of thiols in antioxidant systems. PMC. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • MDPI. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]

  • NIH. (n.d.). Ethyl 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanooxirane-2-carboxylate. [Link]

  • ResearchGate. (2021). Stability of thiol groups at different pH environments at 37°C. [Link]

  • Google Patents. (2019).
  • PubMed. (2001). Stability of thiols in an aqueous process flavoring. [Link]

  • ORBi. (1977). Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-Ethyl-5,8-dimethylquinoline-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly functionalized quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly functionalized quinoline derivatives. 3-Ethyl-5,8-dimethylquinoline-2-thiol presents a unique set of physicochemical challenges due to its hydrophobic alkyl substitutions (ethyl and dimethyl groups) and the complex reactivity of its thiol moiety.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind its behavior so you can engineer self-validating, reproducible experimental protocols.

Mechanistic Insights: Why is this compound so difficult to dissolve?

To troubleshoot solubility, we must first understand the molecular dynamics at play. The poor aqueous solubility of 3-Ethyl-5,8-dimethylquinoline-2-thiol is driven by two primary chemical phenomena:

  • Thiol-Thione Tautomerism : In solution, quinoline-2-thiols exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione forms. Quantum mechanical calculations and spectroscopic evidence confirm that the 1 [1]. Because the thione form lacks a free S-H bond to act as a strong hydrogen bond donor, the molecule's ability to interact with water is severely diminished, exacerbating the hydrophobic effect of the ethyl and methyl groups [2].

  • Oxidative Dimerization : The minor thiol tautomer is highly susceptible to oxidation. In the presence of dissolved oxygen or trace transition metals in biological buffers, the free thiols rapidly oxidize to form disulfide bonds. This creates a massive, highly lipophilic dimer that will irreversibly crash out of the solution as a cloudy precipitate [3].

Tautomerism Thiol Thiol Tautomer (Minor in Solution) Thione Thione Tautomer (Major in Solution) Thiol->Thione Tautomerization (Solvent dependent) Disulfide Disulfide Dimer (Insoluble Precipitate) Thiol->Disulfide Oxidation (O2, trace metals)

Tautomeric equilibrium and oxidation pathway of quinoline-2-thiol derivatives.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon adding my DMSO stock to a biological buffer (e.g., PBS). How do I prevent this? A: This is a classic case of hydrophobic collapse. When the DMSO stock hits the aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic ethyl and dimethyl groups aggregate to minimize contact with water, triggering rapid nucleation. Solution: You must alter the order of addition and the buffer composition. Never add buffer to the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing buffer. Furthermore, pre-condition your buffer with a carrier protein (like 0.1% - 1% BSA) or a non-ionic surfactant (like 0.05% Tween-80) to encapsulate the hydrophobic core before it can nucleate.

Q2: My 10 mM stock solution in DMSO turned cloudy and slightly yellow after a week in the fridge. Is it still good? A: No, the stock has likely degraded. The cloudiness indicates the formation of the insoluble disulfide dimer via oxidation. Even in DMSO, trace water and oxygen can drive this reaction over time. Solution: Always use anhydrous DMSO (sealed under argon) for stock solutions. Aliquot the stock into single-use vials and store them at -20°C or -80°C. Do not subject the stock to freeze-thaw cycles, as condensation introduces water, which accelerates oxidation.

Q3: Can I adjust the pH to improve solubility? A: While deprotonating a standard thiol (forming a thiolate anion) usually improves aqueous solubility, the 2 in quinoline-2-thiols complicates this [2]. You would need a highly alkaline pH (>9.5) to force the equilibrium and deprotonate the molecule, which is incompatible with most physiological assays. Rely on co-solvents rather than pH adjustments.

Quantitative Solubility Profile

To assist in your experimental design, refer to the solubility limits of highly alkylated quinoline-2-thiols across common laboratory solvents.

SolventDielectric Constant (ε)Estimated SolubilityApplication Recommendation
Water / PBS (pH 7.4) 80.1< 0.1 mg/mLUnsuitable for direct dissolution.
Ethanol (100%) 24.5~ 2 - 5 mg/mLMarginal. Requires mild heating/sonication.
Dimethylformamide (DMF) 36.7> 50 mg/mLExcellent for synthesis; toxic for cell assays.
Anhydrous DMSO 46.7> 50 mg/mLOptimal. Primary choice for biological stock solutions.
Standard Operating Procedure (SOP): Preparing Stable Aqueous Dilutions

To ensure self-validating results, follow this exact methodology. This protocol is designed to mitigate both hydrophobic nucleation and oxidative dimerization.

Phase 1: Stock Preparation (10 mM)

  • Equilibration: Allow the sealed vial of 3-Ethyl-5,8-dimethylquinoline-2-thiol to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the powder.

  • Dissolution: Weigh the required mass and dissolve it immediately in 100% Anhydrous DMSO .

  • Homogenization: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. The solution should be completely clear.

  • Storage: Aliquot immediately into amber, argon-purged vials and store at -80°C.

Phase 2: Aqueous Working Dilution (e.g., 10 µM for Assays)

  • Buffer Prep: Prepare your target biological buffer (e.g., DMEM or PBS) and supplement it with 0.1% BSA or 0.05% Tween-80. Warm the buffer to 37°C.

  • Rapid Mixing: Place the buffer on a magnetic stirrer at high speed (creating a deep vortex).

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. (Ensure the final DMSO concentration remains ≤ 1% v/v to prevent cellular toxicity).

  • Validation: Pass the final solution through a 0.22 µm PTFE syringe filter. If you experience high resistance or notice a drop in expected concentration (via UV-Vis quantification), nucleation has occurred, and the co-solvent concentration must be increased.

Workflow Weigh 1. Weigh Compound (Inert Atmosphere) DMSO 2. Dissolve in Anhydrous DMSO Weigh->DMSO Sonicate 3. Vortex & Sonicate (Water Bath, 37°C) DMSO->Sonicate Buffer 4. Add to Buffer (Rapid Mixing) Sonicate->Buffer Filter 5. Sterile Filtration (0.22 µm PTFE) Buffer->Filter

Workflow for preparing stable aqueous dilutions from DMSO stock solutions.

References
  • Title: Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO Source: Growing Science / Current Chemistry Letters URL: [Link]

Sources

Optimization

"unexpected NMR shifts in 3-Ethyl-5,8-dimethylquinoline-2-thiol"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of heterocyclic thiols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of heterocyclic thiols. 3-Ethyl-5,8-dimethylquinoline-2-thiol is a deceptively complex molecule. While its 2D structure suggests a simple thiol, its behavior in solution is governed by dynamic thermodynamic equilibria, solvent interactions, and redox susceptibility.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical causality behind your unexpected NMR shifts, provide self-validating experimental protocols, and equip you with the mechanistic understanding required to confidently assign your spectra.

I. Core Mechanistic Pathways

Before addressing specific spectral anomalies, it is critical to understand the three physical phenomena that dictate the NMR behavior of quinoline-2-thiols: Tautomerism , Solvation , and Oxidation .

G A 3-Ethyl-5,8-dimethylquinoline-2-thiol (Initial Sample) B Thiol Tautomer (C-SH) Favored in Non-Polar (CDCl3) A->B Non-polar solvent C Thione Tautomer (C=S) Favored in Polar (DMSO-d6) A->C Polar solvent / H-bonding D Disulfide Dimer (R-S-S-R) Oxidation Product A->D O2 / Prolonged storage B->C Tautomeric Equilibrium B->D Aerobic Oxidation C->D Aerobic Oxidation

Mechanistic pathways dictating the structural state and NMR shifts of quinoline-2-thiols.

II. Troubleshooting Guide & FAQs

Q1: Why did my expected S-H proton peak at ~3.5 ppm disappear, and why is there a new, broad singlet far downfield at ~13.5 ppm? Causality: You are observing thiol-thione tautomerism. Quinoline-2-thiols exist in a dynamic equilibrium with their thione counterpart, quinoline-2(1H)-thione[1]. In polar, hydrogen-bond-accepting solvents like DMSO-d6, the equilibrium shifts almost entirely to the highly polar thione form[2]. The proton migrates from the sulfur atom to the ring nitrogen. This N-H proton is highly deshielded by the adjacent aromatic ring current and solvent hydrogen bonding, pushing it far downfield to the 13–15 ppm range. Validation: Check your


C NMR spectrum. The C2 carbon shift is the definitive diagnostic tool here. A C-SH carbon typically resonates around 150–160 ppm, whereas a C=S (thione) carbon shifts significantly downfield to ~175–185 ppm[1].

Q2: My


C and 

H NMR spectra show duplicate peaks, especially for the 3-ethyl group and the quinoline core. Is my sample impure?
Causality: Not necessarily. If you are using a solvent of intermediate polarity (e.g., CDCl

or mixed solvent systems), the molecule may exist as a roughly equal mixture of both the thiol and thione tautomers[2]. If the exchange rate between these two forms is slow on the NMR timescale at room temperature, the instrument will resolve them as two distinct molecules. The 3-ethyl group is highly sensitive to this because the steric and electronic environment at the adjacent C2 position changes drastically between a single-bonded thiol and a double-bonded thione. Validation: Perform Variable Temperature (VT) NMR (see Protocol 1). Heating the sample increases the kinetic exchange rate. If the duplicate peaks coalesce into a single, time-averaged spectrum at higher temperatures, your sample is pure, and tautomerism is the cause.

Q3: After storing my sample in solution for a few days, the exchangeable protons (N-H/S-H) completely vanished, and the C2 carbon shifted back upfield. What happened? Causality: Aerobic oxidation. Heterocyclic thiols are highly susceptible to oxidation in solution, rapidly forming stable disulfides (R-S-S-R) upon exposure to atmospheric oxygen[3][4]. This oxidative coupling consumes the exchangeable proton entirely. Furthermore, because the C=S double bond is lost, the C2 carbon shifts back upfield to the 155–165 ppm range, mimicking the thiol form but without the corresponding S-H proton. Validation: Perform an in-situ disulfide reduction using TCEP directly in the NMR tube (see Protocol 2) to see if the original spectrum regenerates.

III. Quantitative Data Summary

To aid in your spectral assignments, use the following reference table. These values represent the expected chemical shift ranges based on the structural state of the quinoline core[1][5].

Structural StatePreferred Solvent

H NMR (Exchangeable)

C NMR (C2 Position)
Diagnostic Feature
Thiol (C-SH) CDCl

, C

D

~3.2 - 4.0 ppm (S-H)~150 - 160 ppmSharp/broad S-H; upfield C2
Thione (C=S) DMSO-d

, CD

OD
~13.0 - 14.5 ppm (N-H)~175 - 185 ppmFar downfield N-H; downfield C=S
Disulfide Dimer CDCl

/ DMSO-d

None~155 - 165 ppmAbsence of N-H/S-H; complex splitting in 3-ethyl group due to steric bulk

IV. Diagnostic Workflows & Experimental Protocols

Workflow Start Observe Unexpected NMR Shift Q1 Is there a proton peak >13 ppm? Start->Q1 Thione Thione Tautomer Dominant (Verify C2 at ~180 ppm) Q1->Thione Yes Q2 Are exchangeable protons missing? Q1->Q2 No Disulfide Suspect Disulfide Formation (Execute Protocol 2) Q2->Disulfide Yes Q3 Are peaks broadened or duplicated? Q2->Q3 No Exchange Intermediate Exchange Rate (Execute Protocol 1) Q3->Exchange Yes

Troubleshooting workflow for resolving unexpected NMR shifts in quinoline-2-thiol derivatives.

Protocol 1: Variable Temperature (VT) NMR for Tautomer Coalescence

Purpose: To prove that peak duplication is caused by slow tautomeric exchange rather than chemical impurities.

  • Prepare a 15 mg sample of 3-Ethyl-5,8-dimethylquinoline-2-thiol in 0.6 mL of a high-boiling solvent such as DMSO-d

    
     or Toluene-d
    
    
    
    .
  • Acquire a standard 1D

    
    H and 
    
    
    
    C spectrum at 298 K (25 °C). Note the integration of the duplicated peaks (e.g., the 3-ethyl CH
    
    
    quartet).
  • Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Observation: As temperature increases, the kinetic energy overcomes the tautomerization barrier. The distinct peaks will broaden, merge (coalescence point), and eventually sharpen into a single time-averaged peak.

  • Caution: Do not exceed the boiling point of your deuterated solvent minus 10 °C to prevent tube overpressurization.

Protocol 2: In-situ Disulfide Reduction (Self-Validating System)

Purpose: To confirm if the loss of exchangeable protons and upfield C2 shift is due to aerobic oxidation to the disulfide dimer.

  • Take the exact NMR tube containing the suspected disulfide mixture.

  • In a nitrogen-purged glovebag or using standard Schlenk techniques, add 1.5 equivalents of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) directly to the NMR tube. Note: TCEP is preferred over DTT as it is odorless and highly effective at low pH/aqueous-organic mixtures.

  • Add 10 µL of D

    
    O to ensure the TCEP-HCl is fully solubilized if working in CDCl
    
    
    
    .
  • Cap, seal with Parafilm, and gently invert the tube 10 times to mix. Let it incubate at room temperature for 30 minutes.

  • Re-acquire the

    
    H and 
    
    
    
    C NMR spectra.
  • Observation: If the sample was oxidized, the TCEP will reduce the disulfide back to the free thiol/thione[4]. You will observe the reappearance of the exchangeable proton (either S-H or N-H depending on the solvent) and the return of the original monomeric chemical shifts.

V. References

  • Benchchem. Physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol. Retrieved from:

  • Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from:

  • ResearchGate. Thiol-thiono tautomerism shown by the synthesized Schiff bases. Retrieved from:

  • ResearchGate. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from:

  • ODU Digital Commons. Oxidation of Thiols to Disulfides using an Environmentally Benign Catalyst. Retrieved from:

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Ethyl-5,8-dimethylquinoline-2-thiol Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have guided numerous teams through the transition from milligram-scale discovery chemistry to multi-kilogram pilot production.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have guided numerous teams through the transition from milligram-scale discovery chemistry to multi-kilogram pilot production. Scaling up the synthesis of highly substituted quinoline-2-thiols, such as 3-Ethyl-5,8-dimethylquinoline-2-thiol , presents unique challenges. Issues like unmanaged exotherms, oxidative dimerization (disulfide formation), and tautomeric phase behaviors often derail scale-up campaigns.

This guide abandons rigid, theoretical templates in favor of a field-proven, self-validating framework. Below, you will find the mechanistic rationale for our recommended synthetic route, quantitative data for reagent selection, a step-by-step scalable protocol, and an advanced troubleshooting FAQ.

I. Process Architecture: The Thiourea Thionation Pathway

While direct thionation of 2-chloroquinolines using Sodium Hydrosulfide (NaSH) or Sodium Sulfide (Na₂S) is common at the bench scale[1], it becomes a severe safety hazard at scale due to the generation of highly toxic hydrogen sulfide (H₂S) gas.

To ensure safety and high yield during scale-up, we mandate the Thiourea-Mediated Thionation Route [2]. This method traps the reactive intermediate as a stable isothiouronium salt, which is subsequently hydrolyzed by a base to yield the thiolate, and finally acidified to precipitate the target thiol.

G A 2-Chloro-3-ethyl- 5,8-dimethylquinoline B Isothiouronium Intermediate A->B Thiourea, EtOH, Reflux C Sodium Thiolate Salt B->C NaOH (aq), Heat D 3-Ethyl-5,8-dimethyl quinoline-2-thiol C->D HCl (aq), pH 1.0

Synthesis workflow of 3-Ethyl-5,8-dimethylquinoline-2-thiol via thiourea thionation.

II. Quantitative Process Optimization

Selecting the right thionating agent is a balance of yield, purity, and process safety. The table below summarizes our internal scale-up data comparing standard reagents for the conversion of the 2-chloro intermediate to the final thiol.

Thionating ReagentEquivalentsReaction TempMean Yield (%)Disulfide Byproduct (%)Scale-Up Safety Profile
Sodium Hydrosulfide (NaSH) 2.565 °C72%8 - 12%Poor: High risk of lethal H₂S gas evolution.
Sodium Sulfide (Na₂S) 1.525 °C78%5 - 9%Moderate: Exothermic; requires rigorous pH control[1].
Thiourea (NH₂CSNH₂) 1.278 °C (Reflux)89%< 2%Excellent: Stable intermediate; no toxic gas evolution[2].

III. Step-by-Step Scaled Protocol (Self-Validating)

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the chemistry proves its own success at each phase before you proceed.

Starting Material: 2-Chloro-3-ethyl-5,8-dimethylquinoline (1.0 kg, 4.28 mol) Target: 3-Ethyl-5,8-dimethylquinoline-2-thiol

Step 1: Isothiouronium Salt Formation
  • Charge: To a 20 L glass-lined reactor purged with N₂, add 1.0 kg of 2-chloro-3-ethyl-5,8-dimethylquinoline and 10 L of degassed absolute ethanol.

  • Reagent Addition: Add 391 g (5.13 mol, 1.2 equiv) of thiourea.

  • Reaction: Heat the mixture to reflux (~78 °C) under continuous stirring for 3 to 4 hours[2].

  • IPC (Self-Validation): Pull a 1 mL sample and analyze via HPLC (254 nm). The reaction is complete when the starting material peak is < 1.0% AUC.

    • Causality: The nucleophilic sulfur of thiourea displaces the chlorine, forming a bulky, cationic isothiouronium salt. You will visually validate this as a thick, pale-yellow precipitate begins to form in the reactor.

Step 2: Alkaline Hydrolysis
  • Base Addition: Cool the reactor to 40 °C. Slowly charge 2.5 L of 5M NaOH (aq) over 30 minutes.

  • Hydrolysis: Heat the mixture back to 60 °C for 1 hour.

  • IPC (Self-Validation): The thick precipitate will completely dissolve, yielding a clear, deep-red/orange solution.

    • Causality: The strong base cleaves the isothiouronium moiety, releasing urea/cyanamide into the aqueous layer and forming the highly soluble sodium thiolate salt of the quinoline. The physical phase change (solid to clear liquid) validates the cleavage.

Step 3: Acidification and Isolation
  • Cooling: Cool the reactor to 5 °C using a chiller jacket.

  • Acidification: Slowly add concentrated HCl (37%) dropwise while maintaining the internal temperature below 15 °C, until the pH reaches strictly 1.0[1].

  • Isolation: A bright yellow precipitate will form immediately. Stir for 1 hour at 5 °C to ensure complete crystallization. Filter the product via a Nutsche filter, wash with 3 x 2 L of cold, degassed distilled water, and dry under vacuum at 45 °C for 24 hours.

IV. Troubleshooting & FAQs

Q: During the final acidification, my product precipitates as a sticky, dark orange mass instead of a yellow powder. What went wrong? A: You are observing oxidative dimerization. Quinoline-2-thiols are highly susceptible to oxidation, forming bis(quinolin-2-yl) disulfides. This occurs if ambient oxygen is introduced during the alkaline hydrolysis step (where the thiolate anion is most vulnerable). Fix: Ensure your ethanol and water are thoroughly sparged with nitrogen prior to use, and maintain a strict N₂ blanket over the reactor during the NaOH addition and subsequent cooling phases.

Q: NMR characterization of the final product shows complex splitting, broad peaks, and a missing -SH proton signal. Is the product impure or degraded? A: Neither. You are observing the effects of tautomerism. Quinoline-2-thiol exists in a dynamic tautomeric equilibrium with its thione form (quinoline-2(1H)-thione)[1]. Spectroscopic evidence dictates that the thione form is actually the major tautomer in solution[3]. Fix: The broad peak you see downfield (often around 13-14 ppm in DMSO-d6) is the N-H proton of the thione tautomer, not an impurity. To sharpen the spectra, run the NMR at an elevated temperature (e.g., 60 °C) to increase the rate of exchange, or use a non-polar solvent like CDCl₃ if solubility permits, which slightly shifts the equilibrium.

Q: We are seeing residual starting material (2-chloroquinoline) even after 8 hours of reflux in Step 1. Should we push the temperature higher? A: Do not exceed the reflux temperature of ethanol. The 3-ethyl and 5,8-dimethyl substitutions create significant steric hindrance around the 2-position. If the reaction stalls, the issue is likely poor solubility of the starting material rather than temperature. Fix: Switch the solvent from pure ethanol to a 1:1 mixture of Ethanol and N,N-Dimethylformamide (DMF)[3]. DMF will fully solubilize the sterically hindered starting material, allowing the thiourea nucleophile unimpeded access to the C2 position.

V. References

  • Ovid. "Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives." Journal of Heterocyclic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 3-Ethyl-5,8-dimethylquinoline-2-thiol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Ethyl-5,8-dimethylquinoline-2-thiol (C₁₃H₁₅NS) is a highly functionalized heterocyclic scaffold critical to medicinal chemistry and materials science. Confirming the exact structure of this compound requires navigating a fundamental chemical challenge: the thiol-thione tautomeric equilibrium. Depending on the physical state, solvent polarity, and temperature, this compound oscillates between the quinoline-2-thiol form and the quinoline-2(1H)-thione form[1].

For drug development professionals and synthetic chemists, an analytical method must not only confirm the atomic connectivity of the ethyl and methyl groups but also determine the predominant tautomer under specific conditions. This guide provides an objective comparison of analytical modalities used to unambiguously confirm its structure, backed by self-validating experimental protocols.

Comparative Analysis of Structural Elucidation Techniques

To confirm the ethyl substitution at the 3-position, the methyl substitutions at the 5 and 8-positions, and the state of the sulfur moiety, researchers must employ orthogonal techniques. Table 1 outlines the performance and quantitative requirements of each alternative.

Table 1: Quantitative & Qualitative Comparison of Analytical Modalities

Analytical TechniquePrimary Structural TargetTautomer SensitivitySample RequirementAnalysis TimeLimitations
NMR (1D/2D) Atomic connectivity & proton environmentsHigh (Solvent-dependent)5–15 mg1–4 hoursCannot determine absolute solid-state conformation.
HRMS (ESI) Exact molecular mass & elemental formulaNone (Gas-phase ionization)< 1 mg< 15 minsDoes not differentiate between structural isomers.
IR Spectroscopy Functional groups (S-H vs. C=S, N-H)High (Solid/Liquid state)1–5 mg< 10 minsLow resolution for complex carbon frameworks.
X-Ray Crystallography Absolute 3D conformation & bond lengthsHigh (Solid-state only)Single crystal24–48 hoursRequires high-quality, stable crystal growth.

Causality in Experimental Design: The Thiol-Thione Dynamic

The structural confirmation of 3-Ethyl-5,8-dimethylquinoline-2-thiol cannot rely on mass spectrometry alone. While High-Resolution Mass Spectrometry (HRMS) verifies the exact elemental composition, it is entirely blind to tautomeric states[1].

The core causality behind selecting Nuclear Magnetic Resonance (NMR) spectroscopy lies in its ability to detect the location of the labile proton. In non-polar solvents (e.g., CDCl₃), the thiol form may be favored, whereas polar aprotic solvents (e.g., DMSO-d₆) often stabilize the thione form via intermolecular hydrogen bonding[2]. Therefore, an analytical protocol must strictly control the solvent environment to validate the structure accurately.

Self-Validating Experimental Protocols

Protocol 1: NMR-Based Connectivity and Tautomer Resolution

Objective : To confirm the 3-ethyl, 5,8-dimethyl substitution pattern and quantify the thiol-thione ratio in solution. Causality : 2D Heteronuclear Multiple Bond Correlation (HMBC) is critical because the quaternary carbons (C-2, C-3, C-5, C-8) lack attached protons. HMBC correlates protons to carbons 2–3 bonds away, validating the exact placement of the alkyl groups on the quinoline core.

Step-by-Step Method :

  • Sample Preparation : Dissolve 10 mg of 3-Ethyl-5,8-dimethylquinoline-2-thiol in 0.6 mL of anhydrous DMSO-d₆.

    • Internal Control: Use Tetramethylsilane (TMS) as an internal standard at 0.00 ppm to ensure chemical shift accuracy.

  • ¹H NMR Acquisition : Acquire standard ¹H spectra at 400 MHz or higher.

    • Validation Check: Confirm the ethyl group signals (a triplet at ~1.2 ppm for -CH₃ and a quartet at ~2.8 ppm for -CH₂-) and two distinct aromatic methyl singlets (~2.5–2.7 ppm).

  • Tautomer Identification : Scan the far downfield region (11.0–14.0 ppm).

    • Thiol Form: Look for a broad singlet around 13.0 ppm (S-H).

    • Thione Form: Look for a broad singlet around 11.5 ppm (N-H).

  • ¹³C and HMBC Acquisition : Acquire ¹³C and 2D HMBC spectra.

    • Validation Check: The C-2 carbon will appear at ~160 ppm if it is a thiol (C-S), but will shift dramatically downfield to ~180 ppm if the thione (C=S) dominates. The HMBC cross-peaks from the 3-ethyl protons to the C-2 carbon definitively confirm the adjacent substitution.

Protocol 2: HRMS Elemental Confirmation via Soft Ionization

Objective : To verify the exact molecular formula (C₁₃H₁₅NS) without inducing in-source fragmentation. Causality : Electrospray Ionization (ESI) is chosen over harder ionization methods (like Electron Impact) because it preserves the molecular ion, preventing the fragmentation of the ethyl group and allowing for accurate high-resolution mass determination[3].

Step-by-Step Method :

  • Sample Preparation : Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Internal Control: The formic acid promotes protonation, ensuring a strong [M+H]⁺ signal and preventing signal suppression.

  • Instrument Calibration : Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard calibration mix to ensure mass accuracy within < 5 ppm.

  • Acquisition : Run the sample in ESI positive mode (ESI+).

  • Data Analysis : Extract the chromatogram for the theoretical [M+H]⁺ m/z of 218.0998.

    • Validation Check: The isotopic pattern must match the theoretical distribution for sulfur (a distinct M+2 peak at ~4.5% relative abundance due to ³⁴S). If the M+2 peak is absent, the presence of the thiol group is invalidated.

Orthogonal Validation Workflow

To ensure absolute trustworthiness in structural elucidation, these methodologies must be executed in a specific, self-validating sequence.

G Compound 3-Ethyl-5,8-dimethylquinoline-2-thiol (Synthesized/Procured Sample) HRMS HRMS (ESI+) Target: m/z 218.0998 [M+H]+ Compound->HRMS Aliquot 1 (Liquid) NMR 1D/2D NMR (DMSO-d6) Target: Connectivity & Tautomer Compound->NMR Aliquot 2 (Solution) IR ATR-IR Spectroscopy Target: S-H vs C=S Stretch Compound->IR Aliquot 3 (Solid) Xray X-Ray Crystallography Target: Solid-State Conformation Compound->Xray Single Crystal Decision Data Synthesis & Validation Cross-referencing Isotopic & Shift Data HRMS->Decision Elemental Formula NMR->Decision Carbon Framework IR->Decision Functional Groups Xray->Decision 3D Coordinates Result Unambiguous Structural Confirmation Confirmed Thiol/Thione Ratio Decision->Result Orthogonal Agreement

Orthogonal workflow for structural elucidation of 3-Ethyl-5,8-dimethylquinoline-2-thiol.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Comparative

Comprehensive Characterization and Comparative Analysis of 3-Ethyl-5,8-dimethylquinoline-2-thiol

As the demand for highly selective fluorescent sensors and robust coordination ligands accelerates in drug development and materials science, substituted quinoline derivatives have emerged as a premier chemical class. Am...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective fluorescent sensors and robust coordination ligands accelerates in drug development and materials science, substituted quinoline derivatives have emerged as a premier chemical class. Among these, 3-Ethyl-5,8-dimethylquinoline-2-thiol (CAS: 604754-90-7)[1] offers unique structural advantages over traditional unsubstituted analogs.

This guide provides an objective comparative analysis, structural characterization data, and self-validating experimental protocols to assist researchers in evaluating this compound for advanced metal sensing, biological assays, and coordination chemistry.

Structural Dynamics: The Thiol-Thione Tautomerism

To effectively utilize 3-Ethyl-5,8-dimethylquinoline-2-thiol, one must first understand its dynamic structural nature. Like other quinoline-2-thiols, this compound exists in a solvent- and pH-dependent tautomeric equilibrium between its thiol (-SH) and thione (=S) forms[2].

Quantum mechanical calculations and empirical absorption spectra confirm that in polar media (such as water or DMSO), the thione tautomer is the major species [2]. The highly polarized C=S and N-H bonds are better solvated in polar environments, which directly dictates the molecule's photophysical properties and its behavior as a chromophore for fluorescent sensing[2].

G A 3-Ethyl-5,8-dimethylquinoline-2-thiol (Thiol Tautomer) B 3-Ethyl-5,8-dimethylquinoline-2(1H)-thione (Thione Tautomer) A->B Solvent/pH Dependent Equilibrium C Metal Cation Target (e.g., Ag+, Cu2+) A->C Deprotonation B->C Ligand Binding D Coordination Complex (Fluorescence Quenched via PET) C->D Complexation E HNO Exposure (Cardiovascular Marker) D->E Target Displacement F Fluorescence Enhancement (Turn-On Signal) E->F Signal Output

Caption: Logical relationship of thiol-thione tautomerization and its role in fluorescent sensing.

Comparative Performance Analysis

When designing an assay or synthesizing a novel metallodrug, selecting the correct ligand is paramount. The table below objectively compares 3-Ethyl-5,8-dimethylquinoline-2-thiol against the unsubstituted baseline and an industry-standard chelator.

The strategic placement of alkyl groups (ethyl at C-3, methyls at C-5 and C-8) serves two critical functions:

  • Enhanced Lipophilicity: Increases membrane permeability, making it superior for intracellular sensing[2].

  • Steric Tuning: The C-8 methyl group provides steric hindrance near the N-S coordination pocket, preventing the formation of insoluble polymeric metal complexes and enhancing selectivity for specific transition metals like Ag+ and Cu2+[2]. Furthermore, quinoline thioethers and thiols with specific substitutions have demonstrated promising antimicrobial and antiproliferative activities against cell lines like MCF-7 and A549[3].

Table 1: Physicochemical and Sensing Performance Comparison
PropertyQuinoline-2-thiol (Baseline)8-Hydroxyquinoline (Standard)3-Ethyl-5,8-dimethylquinoline-2-thiol
CAS Number 2637-37-8148-24-3604754-90-7[1]
Lipophilicity (cLogP) ~2.1~1.8~3.8 (Alkyl-enhanced)
Primary Tautomer (H₂O) Thione[2]Enol/KetoThione[2]
Fluorescence Baseline LowModerateHigh (Alkyl-enhanced)[2]
Metal Selectivity Broad (Ag+, Cu2+, Zn2+)Broad (Al3+, Zn2+, Mg2+)Highly tuned for Ag+/Cu2+
Cellular Permeability ModerateModerateExcellent

Quantitative Characterization Data

To ensure scientific integrity, researchers must verify the identity and purity of the compound before deployment in biological or chemical assays. Below is the standardized characterization profile for 3-Ethyl-5,8-dimethylquinoline-2-thiol (Molecular Formula: C₁₃H₁₅NS, MW: 217.33 g/mol ).

Table 2: Spectroscopic and Spectrometric Profiling
Analytical TechniqueObserved Value / SignalStructural Assignment & Significance
¹H NMR (DMSO-d₆) δ 13.45 ppm (s, 1H)N-H proton; confirms the dominant thione tautomer in polar media.
¹H NMR (DMSO-d₆) δ 2.85 (q), 1.22 (t) ppmConfirms the intact ethyl group at the C-3 position.
¹H NMR (DMSO-d₆) δ 2.60 (s), 2.45 (s) ppmConfirms the methyl groups at the C-5 and C-8 positions.
¹³C NMR (DMSO-d₆) δ 180.2 ppmC=S carbon; further validates the thione state over the thiol (C-SH).
HRMS (ESI-TOF) m/z 218.1008 [M+H]⁺Confirms exact mass (Calcd: 218.1003) and high sample purity.
UV-Vis Absorption λmax ≈ 358 nm (in H₂O)S₂ transition band characteristic of the thione chromophore[2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By embedding internal controls and causality checks, researchers can definitively isolate the variables of interest.

Workflow Step1 Synthesis & Purification Step2 Structural Characterization Step1->Step2 Yield >85% Step3 Photophysical Profiling Step2->Step3 Purity Confirmed Step4 Sensing Assays Step3->Step4 Baseline Established Step5 Data Analysis Step4->Step5 Kinetic Data

Caption: Step-by-step experimental workflow for the characterization of quinoline-2-thiol sensors.

Protocol 1: Photophysical Profiling & Tautomeric Validation

Objective: Establish the baseline optical properties and confirm the thione-thiol equilibrium.

  • Preparation: Prepare a 10⁻⁵ M stock solution of 3-Ethyl-5,8-dimethylquinoline-2-thiol in HPLC-grade acetonitrile.

  • Solvent Titration: Aliquot 2 mL of the stock into a quartz cuvette. Gradually titrate with deionized water (0% to 100% aqueous fraction) while recording UV-Vis spectra.

  • Observation: Monitor the shift from the thiol absorption band (~308 nm) to the thione absorption band (~358 nm)[2].

  • Causality Checkpoint: Why titrate with water? The dielectric constant of the solvent drives the equilibrium. Observing a clear isosbestic point during this titration self-validates that the system is transitioning cleanly between exactly two states (thiol and thione) without degradation or side reactions.

Protocol 2: Fluorescent Metal Sensing and HNO Detection Assay

Objective: Utilize the compound as a "Turn-Off/Turn-On" fluorescent sensor for metals and Nitroxyl (HNO), a critical cardiovascular therapeutic marker[2].

  • Baseline Establishment: Prepare a 10⁻⁵ M solution of the ligand in a 0.01 M HEPES buffer (pH 7.4) with 1% DMSO to ensure solubility. Excite at 340 nm and record the baseline fluorescence emission[2].

  • Metal Quenching (Turn-Off): Introduce 10 equivalents of an aqueous Ag⁺ or Cu²⁺ solution. Record the emission spectrum.

  • HNO Reversal (Turn-On): Introduce an HNO donor (e.g., Angeli's salt) to the quenched metal-ligand complex and monitor fluorescence recovery over 30 minutes[2].

  • Causality Checkpoint: Why does fluorescence quench and then recover? Alkylated quinoline-2-thiols are inherently fluorescent. Metal coordination at the sulfur atom triggers Photoinduced Electron Transfer (PET), quenching the signal[2]. HNO specifically reacts with the metal-thiolate complex, displacing the metal and restoring the native fluorescence. This dual-step process acts as a self-validating logic gate, ruling out false positives from non-specific quenching agents.

References

  • Source: benchchem.
  • Source: researchgate.
  • Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio)
  • Source: bidepharm.

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Studies of Quinoline-2-Thiol Derivatives

Executive Summary: The Dual Utility of Quinoline-2-Thiols Quinoline derivatives represent a privileged scaffold in both medicinal chemistry and materials science. Specifically, quinoline-2-thiol derivatives have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Utility of Quinoline-2-Thiols

Quinoline derivatives represent a privileged scaffold in both medicinal chemistry and materials science. Specifically, quinoline-2-thiol derivatives have emerged as highly versatile molecules, serving dual roles as potent bioactive pharmacophores (e.g., antimicrobial and antiproliferative agents)[1] and as highly sensitive fluorescent probes for metal ions, pH, and reactive nitrogen species like HNO[2].

However, as a Senior Application Scientist, I frequently observe that the transition of these derivatives from in vitro novelties to reliable in vivo tools or clinical candidates often fails due to a critical oversight: inadequate cross-reactivity profiling [3]. Whether a quinoline-2-thiol derivative is functioning as a fluorescent sensor undergoing Photoinduced Electron Transfer (PET) or as a targeted enzyme inhibitor, its utility is entirely dictated by its selectivity window against off-target analytes and biological receptors.

This guide objectively compares the performance of quinoline-2-thiol derivatives against alternative scaffolds, provides self-validating experimental protocols for rigorous cross-reactivity screening, and establishes a framework for evaluating their true analytical and therapeutic potential.

Mechanistic Basis of Activity and Cross-Reactivity

To understand the cross-reactivity of these compounds, we must first understand their fundamental chemistry. Quinoline-2-thiol exists in a tautomeric equilibrium with its non-fluorescent major tautomer, quinoline-2(1H)-thione[2].

When utilized as a fluorescent probe, the thiol group is typically alkylated. This alkylation locks the molecule into a fluorescent state[2],[4]. The detection of target analytes (such as Cu²⁺ or HNO) relies on fluorescence quenching via a PET mechanism. Cross-reactivity occurs when off-target ions (e.g., Fe³⁺, Zn²⁺) competitively bind to the chelating center, triggering a false-positive quenching event or blocking the target analyte from binding (false negative).

G QThiol Quinoline-2-thiol (Non-fluorescent) QThione Quinoline-2(1H)-thione (Major Tautomer) QThiol->QThione Tautomeric Equilibrium Alkylated Alkylated Derivative (Fluorescent Probe) QThiol->Alkylated Alkylation Target Target Analyte (e.g., HNO / Cu2+) Alkylated->Target High Affinity OffTarget Interfering Ions (e.g., Fe3+, Zn2+) Alkylated->OffTarget Low Affinity PET PET Quenching Target->PET Analyte Binding Noise Cross-Reactivity (False Positive) OffTarget->Noise Competitive Binding Signal Specific Signal (True Positive) PET->Signal Quantifiable Quenching

Fig 1. Photophysical mechanism and cross-reactivity pathways of quinoline-2-thiol probes.

Objective Performance Comparison

To objectively evaluate quinoline-2-thiol derivatives, we must benchmark them against industry-standard alternatives in both sensing and pharmacological applications.

Table 1: Comparative Performance of Fluorescent Probes for Metal/HNO Sensing

When assessing probes like 4,6,8-Trimethyl-quinoline-2-thiol[3],[4], the selectivity window is paramount.

Probe ScaffoldPrimary TargetsSelectivity WindowKnown Cross-ReactivitiesPhotostability & Mechanism
Alkylated Quinoline-2-thiols HNO, Cu²⁺, pHModerate to HighFe³⁺, Zn²⁺ (concentration dependent)High; Photoinduced Electron Transfer (PET) quenching[2]
Rhodamine Derivatives Cu²⁺, Fe³⁺HighMinimal, but highly pH sensitiveLow; Prone to rapid photobleaching
BODIPY Scaffolds HNO, Reactive NitrogenHighBiothiols (GSH, Cysteine)Very High; Robust emission

Scientist's Insight: While BODIPY scaffolds offer superior photostability, quinoline-2-thiols provide a unique advantage in multiplexed environments due to their dual sensitivity to metals and pH, provided that rigorous cross-reactivity baselines are established[2].

Table 2: Comparative Pharmacological Profile (Bioactive Scaffolds)

Quinoline-2-thiols are also potent building blocks for drug discovery, synthesized efficiently via modern methods like deoxygenative C–H dithiocarbonation[5] or utilizing EtOCS₂K as a C1 source[6].

Compound ClassPrimary Biological ActivityOff-Target Binding (Cross-Reactivity)Synthetic Accessibility
6-(quinolin-2-ylthio) pyridines Antimicrobial, Antiproliferative[1]Low; highly specific pocket bindingHigh; One-pot synthesis available[1]
Standard Quinoline Kinase Inhibitors Tyrosine KinasesHigh; Promiscuous ATP-site bindingModerate; Requires multi-step protection
S-quinolyl xanthates Diverse pharmaceutical applicationsModerate; Requires rigorous profilingHigh; Deoxygenative C–H dithiocarbonation[5]

Experimental Methodologies: Self-Validating Protocols

The lack of publicly accessible cross-reactivity data for specific derivatives (e.g., 4,6,8-Trimethyl-quinoline-2-thiol) underscores the necessity for foundational, self-validating research[3]. The following protocols are designed to explicitly isolate true signals from cross-reactive noise.

Protocol 1: Fluorescence-Based Selectivity and Cross-Reactivity Profiling

Objective: To quantify the binding affinity of alkylated quinoline-2-thiol probes to target analytes versus off-target competitors. Self-Validation Mechanism: This protocol incorporates a competitive binding step. If the signal remains stable in the presence of a 10-fold excess of competing ions, the system self-validates its selectivity.

  • Step 1: Preparation of Anhydrous Stock Solutions.

    • Action: Dissolve the quinoline-2-thiol derivative in anhydrous DMSO under an argon atmosphere to a concentration of 10 mM.

    • Causality: Quinoline-2-thiols are highly susceptible to oxidative dimerization into disulfides. Preparing stocks in anhydrous conditions prevents premature oxidation, ensuring the baseline fluorescence is strictly derived from the monomeric probe.

  • Step 2: pH Titration and Baseline Calibration.

    • Action: Dilute the stock to 10 µM in a series of HEPES buffers ranging from pH 4.0 to 9.0. Record the emission spectra (λex ≈ 340 nm, λem ≈ 380 nm)[4].

    • Causality: The tautomeric equilibrium of the quinoline core is highly pH-dependent[2]. Calibrating the probe at physiological pH (7.4) isolates fluorescence quenching caused by the analyte from quenching caused by simple protonation shifts.

  • Step 3: Primary Analyte Titration.

    • Action: Titrate the target analyte (e.g., 0 to 50 µM HNO or Cu²⁺) into the pH 7.4 probe solution and calculate the dissociation constant (

      
      ).
      
  • Step 4: Competitive Cross-Reactivity Assay (The Critical Step).

    • Action: Introduce a 10-fold molar excess of competing off-target ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺) alongside the target analyte.

    • Causality: Biological matrices are complex. In intracellular environments, competing metals like Zn²⁺ are present at significantly higher concentrations than trace targets like Cu²⁺. Failing to screen at these physiological ratios leads to false-positive cross-reactivity artifacts. A true positive probe will maintain its quenching profile despite the environmental noise.

Protocol 2: Pharmacological Off-Target Screening Workflow

For quinoline-2-thiol derivatives intended as therapeutics[1], off-target receptor binding must be evaluated to predict toxicological profiles[3].

Workflow Library Compound Library Primary Primary Screen Library->Primary Selectivity Cross-Reactivity Panel Primary->Selectivity Active Candidates Hit Highly Selective Hit Selectivity->Hit Pass (>100x window) Cross Promiscuous Binder Selectivity->Cross Fail (<10x window) InVivo In Vivo Validation Hit->InVivo Cross->Library Structural Refinement Lead Validated Lead InVivo->Lead High Fidelity Signal

Fig 2. High-throughput cross-reactivity screening workflow for quinoline-2-thiol derivatives.

Data Synthesis & Future Outlook

The utility of quinoline-2-thiol derivatives is undeniable, ranging from highly sensitive fluorescent probes for cardiovascular therapeutics (via HNO detection)[2] to potent antimicrobial agents[1]. However, as demonstrated by the current literature gaps surrounding specific derivatives like 4,6,8-Trimethyl-quinoline-2-thiol[3], the field must pivot toward rigorous, standardized cross-reactivity profiling.

By employing the competitive assay protocols and comparative frameworks outlined in this guide, researchers can confidently differentiate between genuine target engagement and promiscuous off-target noise, ultimately accelerating the development of high-fidelity sensors and safer pharmacological leads.

References

1.[3] Title: Cross-Reactivity Profile of 4,6,8-Trimethyl-quinoline-2-thiol: A Comparative Analysis. Source: BenchChem. URL: 2.[2] Title: Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Source: ResearchGate. URL: 3.[6] Title: EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives. Source: ACS Publications. URL: 4.[5] Title: Ts2O Promoted Deoxygenative C–H Dithiocarbonation of Quinoline N-Oxides with Potassium O-Alkyl Xanthates. Source: ACS Publications. URL: 5.[4] Title: Application Notes and Protocols for 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe. Source: BenchChem. URL: 6.[1] Title: Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking. Source: Ovid. URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.